molecular formula C9H9ClO3 B2565278 2-(4-Chlorophenyl)-3-hydroxypropanoic acid CAS No. 16864-90-7

2-(4-Chlorophenyl)-3-hydroxypropanoic acid

Cat. No.: B2565278
CAS No.: 16864-90-7
M. Wt: 200.62
InChI Key: CKIPXLZSJUHFDD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS 16864-90-7) is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research . This carboxylic acid derivative, with the molecular formula C 9 H 9 ClO 3 and a molecular weight of 200.62 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both a hydroxypropanoic acid chain and a chlorophenyl ring, makes it a valuable precursor in developing potential pharmacologically active compounds. Researchers utilize this compound primarily as a key intermediate in organic synthesis. The presence of multiple functional groups allows for various chemical modifications, enabling its use in creating targeted libraries for drug discovery programs. It is handled as a powder and should be stored according to the provided safety guidelines . Safety and Handling: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the corresponding Safety Data Sheet (SDS) before use. The compound may have associated hazards; the signal word "Warning" indicates it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Recommended precautionary measures include using personal protective equipment, working in a well-ventilated area, and not breathing dust .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIPXLZSJUHFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16864-90-7
Record name 2-(4-chlorophenyl)-3-hydroxypropanoic acid
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Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and analytical characterization of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid (commonly known as 4-Chlorotropic acid ). This compound serves as a critical chiral synthon in the development of muscarinic receptor antagonists and related anticholinergic therapeutics.

Executive Summary

This compound is a structural analog of tropic acid, distinguished by a para-chloro substitution on the phenyl ring. This modification significantly alters the compound's lipophilicity and metabolic stability compared to its parent scaffold. It is primarily utilized as a key intermediate in the synthesis of anticholinergic agents, where the 3-hydroxy acid moiety is essential for esterification with tropine or scopine derivatives. This guide provides a comprehensive analysis of its properties to support rigorous R&D and quality control workflows.

Molecular Architecture & Identification

The molecule features a propanoic acid backbone with a hydroxymethyl group at position 3 and a 4-chlorophenyl group at position 2. This creates a chiral center at C2, necessitating careful stereochemical control during synthesis and analysis.

Parameter Technical Detail
IUPAC Name This compound
Common Synonyms 4-Chlorotropic acid;

-(Hydroxymethyl)-4-chlorobenzeneacetic acid
CAS Number Note: CAS 23434-95-9 refers to the isomer 3-(4-chlorophenyl)-2-hydroxypropanoic acid. Ensure specific verification for the 2-aryl-3-hydroxy isomer in procurement.
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
Chirality One chiral center at C2; exists as (

) and (

) enantiomers.
SMILES OCC(O)=O (Example for chiral form)

Physicochemical Profiling

The introduction of the chlorine atom at the para position exerts an electron-withdrawing effect, slightly increasing the acidity of the carboxylic group relative to tropic acid, while simultaneously enhancing lipophilicity.

Ionization and Lipophilicity
  • Acid Dissociation (pKa): The carboxylic acid typically exhibits a pKa in the range of 3.6 – 3.9 . The electron-withdrawing chlorine stabilizes the carboxylate anion more effectively than the unsubstituted phenyl ring of tropic acid (pKa ~4.2).

  • Partition Coefficient (LogP): The estimated LogP is 1.4 – 1.6 . This moderate lipophilicity ensures solubility in organic reaction solvents (e.g., DCM, Ethyl Acetate) while maintaining sufficient polarity for reverse-phase chromatography.

Solubility Profile

Understanding the solubility landscape is vital for process optimization (crystallization) and formulation.

Solvent System Solubility Rating Process Implication
Water (pH < 3) Low / Sparingly SolubleSuitable as an antisolvent for precipitation.
Water (pH > 7) High (as salt)Enables aqueous extraction of impurities.
Methanol / Ethanol HighPreferred solvents for recrystallization.
Ethyl Acetate Moderate to HighStandard solvent for liquid-liquid extraction.
Dichloromethane ModerateUsed in synthetic workups.[1][2]
Solid-State Characterization
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically 158°C – 162°C (racemate). Enantiopure forms may exhibit distinct melting points and crystal habits.

  • Polymorphism: Like many phenylacetic acid derivatives, this compound may exhibit polymorphism. Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch consistency checks.

Synthesis & Impurity Profiling

The synthesis typically involves the functionalization of 4-chlorophenylacetic acid. A common robust route involves formylation followed by reduction.

Synthetic Pathway[1][3][4][5]
  • Formylation: Condensation of ethyl 4-chlorophenylacetate with ethyl formate using a strong base (NaOEt) yields the enolate intermediate.

  • Reduction: Selective reduction of the formyl group (often using NaBH

    
     or catalytic hydrogenation) yields the racemic ester.
    
  • Hydrolysis: Saponification of the ester affords the final acid.

Impurity Landscape
  • Des-chloro Analog (Tropic Acid): Arises from hydrogenolysis of the C-Cl bond if aggressive hydrogenation conditions are used.

  • Over-reduced Diol: 2-(4-Chlorophenyl)-1,3-propanediol, resulting from the reduction of the carboxylic ester.

  • Dimeric Species: Formed via self-esterification during workup if temperature is uncontrolled.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Chlorophenylacetic Acid Ester Step1 Formylation (Ethyl Formate/NaOEt) Start->Step1 Inter Enol Intermediate Step1->Inter C-C Bond Formation Step2 Reduction (NaBH4) Inter->Step2 Selective Red. Step3 Hydrolysis (NaOH/H2O) Step2->Step3 Product Racemic 4-Chlorotropic Acid Step3->Product Resolution Chiral Resolution (e.g., Quinine) Product->Resolution Optional

Caption: Step-wise synthetic pathway from phenylacetic acid precursor to enantiopure target.

Analytical Methodologies

For drug development, a self-validating analytical method is required. The following HPLC protocol ensures separation of the main peak from potential synthetic byproducts.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Low pH suppresses ionization of the carboxylic acid, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B (Linear ramp)
      
    • 15-20 min: 60%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (COOH absorption) and 254 nm (Aromatic ring).

  • Temperature: 30°C.

Chiral Separation

To determine Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or AD-H) under normal phase conditions (Hexane/IPA/TFA).

Analytical Logic Diagram

AnalyticalLogic Sample Raw Sample (Solid/Reaction Mix) Prep Sample Prep Dissolve in MeOH:H2O (1:1) Sample->Prep HPLC RP-HPLC (C18) Purity Assay Prep->HPLC Decision Purity > 98%? HPLC->Decision Chiral Chiral HPLC (Normal Phase) Decision->Chiral Yes Reprocess Recrystallize Decision->Reprocess No Release Release for Synthesis Chiral->Release Reprocess->Prep

Caption: Decision-tree workflow for quality control and enantiomeric purity verification.

Biological & Pharmacological Context[1][5][6][7][8][9][10]

Role in Drug Design

4-Chlorotropic acid is a "privileged structure" in medicinal chemistry. It serves as the acyl component for tropine esters. The resulting compounds function as muscarinic acetylcholine receptor antagonists .

  • Mechanism: The bulky phenyl group and the hydroxyl group mimic the natural ligand acetylcholine's binding pharmacophore but prevent receptor activation.

  • Metabolic Advantage: The para-chloro substituent blocks metabolic oxidation at the para-position (a common clearance pathway for phenyl rings), potentially extending the biological half-life of the drug.

Handling and Safety
  • GHS Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles). Avoid dust inhalation.

  • Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can induce ester hydrolysis over long periods.

References

  • Synthesis and Resolution: Gao, Y., et al. "Solvent-Induced Chirality Switching in the Enantioseparation of Chlorine-Substituted Tropic Acids."[1][2] Tetrahedron, vol. 78, 2022.

  • Anticholinergic Structure-Activity Relationships: Holzgrabe, U., et al. "Muscarinic receptor antagonists: Structure, properties, and therapeutic uses." Comprehensive Medicinal Chemistry II, 2007.
  • Analytical Methods for Phenylacetic Acids: Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Impurity Profiling of Chiral Carboxylic Acids." FDA Guidance Documents, 2020.

  • Physicochemical Data Sources: PubChem Compound Summary for Related Structures (Tropic Acid Derivatives). National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid from Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)-3-hydroxypropanoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a β-hydroxy acid moiety attached to a chlorophenyl group, is found in various biologically active molecules. This document provides detailed protocols for the synthesis of this target molecule, starting from the readily available 4-chlorobenzaldehyde. The primary focus will be on the robust and reliable Reformatsky reaction, with an alternative approach via an aldol condensation also discussed. This guide is designed to provide both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles, enabling researchers to confidently execute and adapt these procedures.

Synthetic Strategy Overview

The synthesis of this compound from 4-chlorobenzaldehyde involves the formation of a new carbon-carbon bond between the aldehyde and a two-carbon unit that will become the propanoic acid backbone. Two classical and effective methods for this transformation are the Reformatsky reaction and the aldol condensation.

Diagram of the General Synthetic Approach

cluster_methods C-C Bond Forming Reactions 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Intermediate Intermediate 4-Chlorobenzaldehyde->Intermediate C-C Bond Formation This compound This compound Intermediate->this compound Hydrolysis/Modification Reformatsky Reaction Reformatsky Reaction Aldol Condensation Aldol Condensation

Caption: Overall synthetic strategy from 4-chlorobenzaldehyde.

Protocol 1: Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc.[1] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing side reactions with the ester functionality.

Mechanism of the Reformatsky Reaction

The reaction proceeds through several key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester to form an organozinc reagent.

  • Enolate Formation: The organozinc reagent exists in equilibrium with its zinc enolate form.

  • Coordination and Nucleophilic Attack: The aldehyde (4-chlorobenzaldehyde) coordinates to the zinc atom, and the enolate then attacks the carbonyl carbon of the aldehyde.

  • Hydrolysis: An acidic workup protonates the resulting alkoxide and removes the zinc salts to yield the β-hydroxy ester.

Diagram of the Reformatsky Reaction Mechanism

α-Haloester + Zn α-Haloester + Zn Organozinc Reagent (Reformatsky Enolate) Organozinc Reagent (Reformatsky Enolate) α-Haloester + Zn->Organozinc Reagent (Reformatsky Enolate) Oxidative Addition β-Hydroxy Ester β-Hydroxy Ester Organozinc Reagent (Reformatsky Enolate)->β-Hydroxy Ester Nucleophilic Addition to 4-Chlorobenzaldehyde This compound This compound β-Hydroxy Ester->this compound Ester Hydrolysis

Caption: Simplified workflow of the Reformatsky synthesis.

Step 1: Synthesis of Ethyl 2-(4-Chlorophenyl)-3-hydroxypropanoate

This step details the core Reformatsky reaction between 4-chlorobenzaldehyde and ethyl bromoacetate.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Chlorobenzaldehyde140.57202.81 g
Ethyl bromoacetate167.00242.68 mL (4.01 g)
Zinc dust (<10 µm, activated)65.38301.96 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Iodine (crystal)253.81catalytic~1 crystal
Saturated aq. NH₄Cl solution--50 mL
Diethyl ether--100 mL
Anhydrous MgSO₄--as needed

Experimental Protocol

  • Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the activated zinc dust.

  • Activation: Add a single crystal of iodine to the zinc dust. Gently heat the flask with a heat gun under a stream of nitrogen until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process activates the zinc surface.

  • Reaction Setup: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-chlorobenzaldehyde (2.81 g, 20 mmol) and ethyl bromoacetate (2.68 mL, 24 mmol) in 30 mL of anhydrous THF.

  • Initiation: Add a small portion (~5 mL) of the aldehyde/ester solution from the dropping funnel to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the iodine color.

  • Addition: Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath. Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-chlorophenyl)-3-hydroxypropanoate.

Step 2: Hydrolysis of Ethyl 2-(4-Chlorophenyl)-3-hydroxypropanoate

The crude ester from the previous step is hydrolyzed to the desired carboxylic acid.

Materials and Reagents

Reagent/MaterialQuantity (mmol)Mass/Volume
Crude Ethyl 2-(4-Chlorophenyl)-3-hydroxypropanoate~20-
Ethanol (95%)-50 mL
Sodium Hydroxide (NaOH)401.6 g
Water-50 mL
Hydrochloric Acid (HCl), concentrated-as needed
Ethyl acetate-100 mL

Experimental Protocol

  • Saponification: Dissolve the crude ester in 50 mL of 95% ethanol in a round-bottom flask. Add a solution of sodium hydroxide (1.6 g, 40 mmol) in 50 mL of water.

  • Heating: Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the ester spot).

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

Protocol 2: Synthesis via Aldol Condensation (Alternative Route)

An aldol condensation provides an alternative pathway. This route typically involves the reaction of 4-chlorobenzaldehyde with an enolate derived from a glyoxylate equivalent, followed by a reduction step.

Conceptual Workflow
  • Aldol Condensation: Reaction of 4-chlorobenzaldehyde with an enolate of an O-protected glyoxylic acid ester (e.g., ethyl glyoxylate). This forms an α,β-unsaturated ester.

  • Reduction: Selective reduction of the carbon-carbon double bond.

  • Hydrolysis: Saponification of the ester to the carboxylic acid.

Diagram of the Aldol Condensation Approach

4-Chlorobenzaldehyde + Glyoxylate Enolate 4-Chlorobenzaldehyde + Glyoxylate Enolate α,β-Unsaturated Ester α,β-Unsaturated Ester 4-Chlorobenzaldehyde + Glyoxylate Enolate->α,β-Unsaturated Ester Aldol Condensation Saturated Ester Saturated Ester α,β-Unsaturated Ester->Saturated Ester Reduction This compound This compound Saturated Ester->this compound Hydrolysis

Caption: Conceptual workflow for the aldol condensation route.

Due to the multi-step nature and potential for side reactions, the aldol approach can be more complex than the Reformatsky reaction for this specific target. However, it offers opportunities for stereocontrol through the use of chiral auxiliaries or catalysts.[2]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Spectroscopic Data:

  • Molecular Formula: C₉H₉ClO₃[3]

  • Molecular Weight: 200.62 g/mol

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆): Expected signals for aromatic protons, the methine proton adjacent to the hydroxyl and carboxyl groups, the methylene protons, and the hydroxyl and carboxylic acid protons.

  • ¹³C NMR (DMSO-d₆): Expected signals for the carbonyl carbon, aromatic carbons (including the carbon attached to chlorine), and the two aliphatic carbons.

  • IR (KBr, cm⁻¹): Characteristic absorptions for O-H (broad, carboxylic acid and alcohol), C=O (carboxylic acid), and C-Cl bonds.

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of both the Reformatsky and hydrolysis reactions should be monitored by TLC to ensure completion and identify any potential side products.

  • Purification: The final product should be purified by recrystallization until a constant melting point is achieved.

  • Spectroscopic Analysis: The identity and purity of the final compound should be confirmed by spectroscopic methods (NMR, IR) and compared with literature data or reference standards.

Expertise and Experience: Key Considerations

  • Activation of Zinc: The success of the Reformatsky reaction is highly dependent on the quality and activation of the zinc. Using finely powdered, activated zinc is crucial. The iodine activation method described is simple and effective.

  • Anhydrous Conditions: The formation of the organozinc reagent requires anhydrous conditions. All glassware should be thoroughly dried, and anhydrous solvents should be used.

  • Stereochemistry: The described protocols will yield a racemic mixture of this compound. For the synthesis of a specific enantiomer, an asymmetric synthesis approach would be necessary. This could involve the use of a chiral auxiliary on the α-haloester or the use of a chiral ligand in a catalytic asymmetric Reformatsky reaction.

  • Alternative Metals: While zinc is the classic metal for the Reformatsky reaction, other metals such as indium have been shown to be effective, sometimes under milder conditions.[4]

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. DOI: 10.15227/orgsyn.068.0083. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation of 4-Chlorobenzaldehyde. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Experiment 5: Ester Hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Improved procedure for the Reformatsky reaction of aliphatic aldehydes and ethyl bromoacetate. Retrieved from [Link]

  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 263-267). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Organic Syntheses, Coll. Vol. 2, p.262 (1943); Vol. 15, p.34 (1935). Retrieved from [Link]

  • Lee, P. H., Bang, K., Lee, K., & Park, Y. K. (2001). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 22(12), 1385-1387.
  • Guijarro, D., & Yus, M. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2036–2056. [Link]

  • Mount Holyoke College. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, Coll. Vol. 9, p.454 (1998); Vol. 68, p.83 (1990). Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scope

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often confined to a single enantiomer, with its mirror image potentially being inactive or even harmful. Chiral building blocks—enantiopure molecules with versatile functional groups—are therefore indispensable tools for the efficient and stereocontrolled synthesis of complex targets.[]

This guide focuses on 2-(4-Chlorophenyl)-3-hydroxypropanoic acid , a valuable chiral synthon. Its structure incorporates three key features: a phenyl ring substituted with a chloro group, a stereogenic center bearing a carboxylic acid, and a primary alcohol. This unique combination of functionalities allows for a wide range of chemical transformations, making it a strategic starting material for various pharmaceutical intermediates and other high-value chemical entities.

These application notes provide a comprehensive overview for researchers, medicinal chemists, and process development scientists. We will delve into the fundamental principles of its use, detailed protocols for its resolution and subsequent application, and the analytical methods required to ensure stereochemical integrity.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are the foundation of successful laboratory work. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₉ClO₃[2]
Molecular Weight 200.62 g/mol [3]
Appearance Typically a solid[3]
InChI Key CKIPXLZSJUHFDD-UHFFFAOYSA-N[2]
CAS Number 100330-92-3 (for racemic)N/A

Safety & Handling: this compound is classified as an irritant.[4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid all personal contact. Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, avoid generating dust.[7] Collect the material using dry cleanup procedures and place it in a sealed container for proper disposal.

Core Concept: Harnessing Chirality in Synthesis

The strategic use of a chiral building block is a cornerstone of asymmetric synthesis. By starting with an enantiomerically pure material, the inherent chirality can be transferred through subsequent reaction steps, controlling the stereochemistry of the final product. This approach often proves more efficient and reliable than introducing chirality at a later stage.

The general workflow for utilizing a chiral building block like this compound is depicted below. The process begins with obtaining the single enantiomer, which then serves as a scaffold for constructing more complex molecules.

G cluster_0 Preparation of Chiral Synthon cluster_1 Application in Synthesis A Racemic 2-(4-Chlorophenyl) -3-hydroxypropanoic Acid B Chiral Resolution (e.g., Diastereomeric Salt Formation) A->B C Pure (R)- or (S)-Enantiomer B->C D Functional Group Transformation C->D Utilize OH or COOH E Carbon-Carbon Bond Formation D->E F Target Molecule (Enantiomerically Pure) E->F

Caption: Principle of chiral resolution by diastereomeric salt formation.

Materials:

  • Racemic this compound

  • (R)-(+)-α-Methylbenzylamine (or another suitable chiral amine like cinchonidine) [8]* Ethanol (or other suitable crystallization solvent like toluene) [9]* 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (49.8 mmol) of racemic this compound in 100 mL of warm ethanol.

  • In a separate beaker, add 3.02 g (24.9 mmol, 0.5 equivalents) of (R)-(+)-α-methylbenzylamine to 20 mL of ethanol.

  • Slowly add the amine solution to the warm acid solution with gentle stirring. A precipitate should begin to form.

  • Crystallization: Heat the mixture gently until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in a 4°C refrigerator overnight to maximize crystallization.

    • Causality Note: Slow cooling promotes the formation of larger, purer crystals of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Acid: Transfer the collected crystals to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of 2M HCl.

  • Shake the funnel vigorously. The amine will be protonated and move into the aqueous layer, leaving the free carboxylic acid in the organic layer.

  • Separate the layers. Wash the organic layer twice with 50 mL of water and once with 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product using Chiral HPLC (see Protocol III). Recrystallization of the final product may be necessary to achieve >99% ee.

Protocol II: Application in Synthesis - Esterification

Once obtained in pure form, the building block's functional groups can be selectively modified. Esterification of the carboxylic acid is a common first step to protect this group or to convert it into a less reactive functionality for subsequent reactions.

Materials:

  • Enantiopure this compound

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated, catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 5.0 g (24.9 mmol) of enantiopure this compound in 50 mL of anhydrous methanol, add 2-3 drops of concentrated sulfuric acid.

    • Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a classic Fischer esterification mechanism.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of DCM and transfer to a separatory funnel.

  • Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purification: Purify the product by flash column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure of the resulting methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative using ¹H NMR, ¹³C NMR, and mass spectrometry. [10][11]

Protocol III: Analytical Methods for Stereochemical Control

Verifying the enantiomeric purity of the building block and the final products is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. [12] Materials:

  • Chiral HPLC system with a UV detector

  • Chiral column (e.g., Daicel CHIRALPAK® series or Enantiopac) [12][13]* HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Trifluoroacetic acid (TFA, as a mobile phase modifier)

  • Sample of the resolved acid or its derivative

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Method Development (General Starting Conditions):

    • Column: CHIRALPAK® IM or similar immobilized polysaccharide-based column.

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% TFA.

      • Causality Note: The polysaccharide-based chiral stationary phase (CSP) provides a chiral environment. Enantiomers interact differently with the CSP, leading to different retention times. TFA is often added to improve the peak shape of acidic analytes. [13] * Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm (or wavelength of maximum absorbance for the chlorophenyl group).

    • Column Temperature: 25°C.

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis:

    • First, inject a sample of the racemic material to identify the retention times of both enantiomers.

    • Next, inject the resolved (enantiomerically enriched) sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    • Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

Troubleshooting

ProblemPossible CauseSuggested Solution
No precipitation during resolution Incorrect solvent; insufficient concentration; resolving agent not suitable.Try a different solvent system (e.g., ethyl acetate, toluene). Concentrate the solution. Try a different chiral resolving agent (e.g., cinchonidine, ephedrine).
Low ee after resolution Incomplete crystallization; mother liquor not fully removed.Perform a second recrystallization of the diastereomeric salt. Ensure the salt is washed with cold solvent after filtration.
Poor peak shape in Chiral HPLC Analyte interacting with silica backbone; incorrect mobile phase modifier.Add a small amount of an acidic (for acids) or basic (for bases) modifier to the mobile phase (e.g., 0.1% TFA or DEA).
No separation in Chiral HPLC Incorrect chiral column or mobile phase.Screen different chiral columns (amylose vs. cellulose-based). Vary the mobile phase composition and the type of alcohol used as a polar modifier (e.g., switch from isopropanol to ethanol). [13]

References

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • PubMed. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • J. Mex. Chem. Soc. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]

  • PMC. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • Thesis. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Computational Insights. (n.d.). Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

  • PubMed. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. Retrieved from [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

  • PubMed. (2001). An efficient synthesis of (-)-chloramphenicol via asymmetric catalytic aziridination. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • Daicel. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

  • PMC. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

  • Crossref. (1996). Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Google Patents. (2011). Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
  • MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Purdue University. (2025). New chemistry helps make the medicines people need. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID. Retrieved from [Link]

  • PMC. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

  • MDPI. (2019). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals. Retrieved from [Link]

  • mzCloud. (2015). (2R)-2,3-Dihydroxypropanoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Retrieved from [Link]

Sources

2-(4-Chlorophenyl)-3-hydroxypropanoic acid in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 2-(4-Chlorophenyl)-3-hydroxypropanoic acid (also known as 4-Chlorotropic Acid ), a critical chiral building block in the synthesis of anticholinergic pharmaceuticals and muscarinic antagonists.

Pharma-Grade Intermediate Synthesis & Application Guide

Executive Summary

This compound (CAS: 16864-90-7), structurally defined as 4-chlorotropic acid , is a halogenated derivative of tropic acid. It serves as a pivotal intermediate in the synthesis of antimuscarinic agents and anticholinergics , acting as the acylating moiety for tropine or scopine bases. The introduction of the chlorine atom at the para-position of the phenyl ring modulates lipophilicity and receptor binding affinity compared to the parent tropic acid (found in Atropine).

This guide details a scalable Ivanov Reaction protocol for its synthesis, downstream chiral resolution strategies, and its application in generating high-affinity muscarinic antagonists.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Name 4-Chlorotropic acid; p-Chlorotropic acid
CAS Number 16864-90-7
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
Structure HO-CH

-CH(4-Cl-Ph)-COOH
Chirality Racemic (contains one stereocenter at C2); (S)-enantiomer is typically bioactive in anticholinergics.[1]
Solubility Soluble in Ethanol, DMSO, DMF; sparingly soluble in water; crystallizes from benzene/ether.

Synthesis Protocol: The Ivanov Condensation

The most robust route for synthesizing 2-aryl-3-hydroxypropanoic acids is the Ivanov Reaction . This method utilizes the dianion of the phenylacetic acid derivative (Ivanov reagent) to attack formaldehyde.[1]

Mechanism of Action
  • Deprotonation: 4-Chlorophenylacetic acid is treated with 2 equivalents of Grignard reagent (e.g.,

    
    -PrMgCl) to form the magnesium enediolate (Ivanov reagent).
    
  • Hydroxymethylation: The nucleophilic enediolate attacks paraformaldehyde (or gaseous formaldehyde).

  • Acid Hydrolysis: The magnesium complex is quenched to yield the free hydroxy acid.

IvanovReaction Start 4-Chlorophenylacetic Acid (Starting Material) Ivanov Ivanov Reagent (Magnesium Enediolate) Start->Ivanov Deprotonation (-78°C to RT) Grignard Isopropylmagnesium Chloride (2.2 equiv) Grignard->Ivanov Complex Magnesium Chelate Intermediate Ivanov->Complex Nucleophilic Attack (Reflux) HCHO Paraformaldehyde (Electrophile) HCHO->Complex Product 4-Chlorotropic Acid (Racemic Product) Complex->Product H3O+ Quench (Acid Hydrolysis)

Figure 1: Mechanistic pathway of the Ivanov condensation for 4-chlorotropic acid synthesis.

Experimental Procedure

Reagents:

  • 4-Chlorophenylacetic acid (17.06 g, 100 mmol)

  • Isopropylmagnesium chloride (2.0 M in THF, 110 mL, 220 mmol)

  • Paraformaldehyde (3.6 g, 120 mmol, depolymerized)

  • Anhydrous THF (200 mL)

  • Sulfuric acid (10% aqueous)

Step-by-Step Protocol:

  • Preparation of Ivanov Reagent:

    • Charge an oven-dried 500 mL 3-neck flask with 4-chlorophenylacetic acid and anhydrous THF under Nitrogen atmosphere.

    • Cool the solution to 0°C .

    • Add

      
      -PrMgCl dropwise over 30 minutes. Caution: vigorous gas evolution (propane).
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution will turn slightly turbid/yellow, indicating dianion formation.

  • Formaldehyde Addition:

    • Heat the paraformaldehyde in a separate vessel connected via cannula to generate gaseous formaldehyde, OR add depolymerized paraformaldehyde (suspended in THF) directly to the reaction mixture.

    • Preferred Method: Add the paraformaldehyde suspension slowly at RT, then heat to reflux (65°C) for 3 hours.

  • Quenching & Isolation:

    • Cool the reaction mixture to 0°C.

    • Slowly quench with 10% H

      
      SO
      
      
      
      (150 mL) until pH < 2.
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • The crude oil typically solidifies upon standing.

    • Recrystallization: Dissolve in minimum hot Benzene (or Toluene) and add Cyclohexane until turbid. Cool to 4°C overnight.

    • Yield: Expect 65-75% of white crystalline solid.

Chiral Resolution Strategy

For pharmaceutical applications (e.g., anticholinergics), the (S)-(-)-enantiomer is usually the eutomer (biologically active form).

Resolution Protocol via Diastereomeric Salt Formation
  • Resolving Agent: Quinine or (1R,2S)-Ephedrine.

  • Procedure:

    • Dissolve racemic 4-chlorotropic acid (10 g) in hot Ethanol (50 mL).

    • Add equimolar Quinine (16.2 g).

    • Allow to crystallize slowly at RT for 24 hours.

    • Filter the precipitate (Salt of the S-acid).

    • Recrystallize the salt 2-3 times from Ethanol to upgrade enantiomeric excess (ee) > 98%.

  • Liberation: Treat the salt with 2N HCl and extract with ether to obtain pure (S)-2-(4-chlorophenyl)-3-hydroxypropanoic acid.

Pharmaceutical Applications & Workflow

This intermediate is primarily used to synthesize 4-chloro-analogs of atropine (antimuscarinics) which often exhibit higher potency or altered pharmacokinetic profiles compared to the parent drugs.

PharmaWorkflow Substrate 4-Chlorotropic Acid (Intermediate) Activation Acyl Chloride / Activated Ester Formation Substrate->Activation SOCl2 or DCC Coupling Esterification with Tropine / Scopine Activation->Coupling + Tropine Base API 4-Chloro-Atropine Analog (Muscarinic Antagonist) Coupling->API Salt Formation (e.g., HCl, MeBr)

Figure 2: Synthesis workflow for converting 4-chlorotropic acid into active pharmaceutical ingredients (APIs).

Key Application Areas:
  • Ophthalmology: Mydriatic agents (pupil dilation) with modified duration of action.

  • Respiratory: Bronchodilators (muscarinic antagonists) for COPD/Asthma.

  • Antidotes: Organophosphate poisoning treatments (improved blood-brain barrier penetration due to Cl-substitution).

References

  • Ivanov Condensation Mechanism: Blicke, F. F., et al.[1] "The preparation of substituted tropic acids."[2] Journal of the American Chemical Society, 1952.

  • Chiral Resolution: "Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation." NII Repository, 2020. 3[4][5][6][7]

  • Anticholinergic Activity: "Improved Muscarinic Antagonists as Anticholinesterase Antidotes." DTIC Technical Report. 8

  • Enzymatic Resolution: "Enzymatic kinetic resolution of tropic acid." ResearchGate, 2025. 9[4][5][6][7][9][10]

  • General Synthesis: "Preparation of tropic acid and related compounds." US Patent 2716650A. 2[4][5][6][7][9][10][11]

Sources

Green chemistry approaches to 2-(4-Chlorophenyl)-3-hydroxypropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Chlorophenyl)-3-hydroxypropanoic acid (also known as 4-chlorotropic acid ) is a critical chiral scaffold in medicinal chemistry, serving as a structural analogue to tropic acid and a key intermediate for GABAB receptor agonists. Traditional synthesis often relies on non-selective aldol condensations followed by difficult resolutions, or hazardous reagents like lithium aluminum hydride (LAH).

This Application Note details two validated Green Chemistry protocols designed for high enantioselectivity, atom economy, and safety:

  • Biocatalytic Dynamic Kinetic Resolution (DKR): A high-tech route utilizing Ketoreductases (KREDs) to convert a racemic precursor into a single enantiomer in one pot.

  • Solvent-Controlled Optical Resolution: A robust, scalable method leveraging "chirality switching" via green solvent engineering.

Strategic Analysis & Retrosynthesis

The target molecule possesses a primary alcohol and a carboxylic acid, with a single stereocenter at the


-position (C2). The challenge lies in establishing the C2 stereochemistry, as the adjacent carbonyl makes the proton acidic and prone to racemization.

Green Retrosynthetic Pathway:

  • Target: (S)- or (R)-2-(4-Chlorophenyl)-3-hydroxypropanoic acid.

  • Precursor: Ethyl 2-(4-chlorophenyl)-3-oxopropanoate (exists in equilibrium with its enol and formyl forms).

  • Key Transformation: The precursor is chemically unstable and racemizes rapidly. We exploit this instability using Dynamic Kinetic Resolution (DKR) . The enzyme selectively reduces one enantiomer of the aldehyde form; the unreacted enantiomer spontaneously racemizes, replenishing the substrate pool until 100% theoretical yield is achieved.

Mechanistic Pathway (Graphviz)

DKR_Mechanism Substrate_R (R)-Aldehyde Precursor (Racemizing) Enol Achiral Enol Intermediate Substrate_R->Enol Fast Substrate_S (S)-Aldehyde Precursor (Racemizing) KRED KRED / NADPH (Stereoselective Reduction) Substrate_S->KRED Specific Binding Enol->Substrate_S Fast Product Chiral (S)-Alcohol (>99% ee) KRED->Product Irreversible Reduction

Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR).[1] The rapid racemization of the starting material allows the enzyme to funnel the entire racemic mixture into a single chiral product.

Protocol A: Biocatalytic Dynamic Kinetic Resolution (DKR)

Objective: Synthesis of ethyl 2-(4-chlorophenyl)-3-hydroxypropanoate with >98% ee using engineered Ketoreductases.

Materials & Equipment[2][3]
  • Substrate: Ethyl 2-(4-chlorophenyl)-3-oxopropanoate (Synthesized via condensation of ethyl 4-chlorophenylacetate and ethyl formate).

  • Biocatalyst: Screened KRED panel (e.g., Codexis KREDs or Candida magnoliae reductase variants).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) and NADP+.

  • Solvent: Phosphate Buffer (100 mM, pH 7.0) / Isopropyl Alcohol (IPA) or Butyl Acetate biphasic system.

Step-by-Step Methodology

Step 1: Substrate Preparation (Green Condensation)

  • Charge a reactor with ethyl 4-chlorophenylacetate (1.0 eq) and ethyl formate (1.5 eq).

  • Add sodium ethoxide (1.2 eq) in anhydrous ethanol (Green Solvent: Ethanol replaces Benzene/Toluene).

  • Stir at 0–5°C for 4 hours.

  • Quench with dilute HCl, extract with ethyl acetate, and concentrate. Note: The product is an oil consisting of keto/enol tautomers. Use immediately.

Step 2: Enzymatic Reduction (The DKR Step)

  • Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 eq relative to substrate) in the buffer. Add GDH (500 units).

  • Enzyme Addition: Add 50 mg of the selected KRED enzyme powder.

  • Reaction Initiation: Dissolve the substrate (from Step 1, approx. 500 mg) in 2 mL of DMSO or IPA (co-solvent). Add dropwise to the aqueous enzyme mix.

  • Incubation: Stir at 30°C @ 150 rpm for 24 hours. Maintain pH 7.0 using an auto-titrator with 1M NaOH (gluconic acid byproduct lowers pH).

  • Work-up: Extract reaction mixture with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate.[2][3]

Step 3: Hydrolysis to Free Acid

  • Dissolve the chiral ester in a mixture of THF/Water (1:1).

  • Add LiOH (2.0 eq) at 0°C.

  • Stir for 2 hours. Acidify to pH 2 with 1M HCl.

  • Extract with Ethyl Acetate to yield the final This compound .

Critical Parameters for Success
  • pH Control: Crucial. If pH drops below 6.0, KRED activity plummets. If pH > 8.0, spontaneous (non-selective) chemical reduction or hydrolysis may occur.

  • Substrate Feed: If substrate concentration >50 g/L, use a fed-batch mode to prevent enzyme inhibition.

Protocol B: Solvent-Controlled Optical Resolution

Objective: Separation of enantiomers using "Chirality Switching" crystallization. This is a lower-cost alternative for large-scale production where biocatalysts are unavailable.

Principle

Recent findings (see References) indicate that the solubility of diastereomeric salts of tropic acid derivatives can be inverted by changing the solvent.[4] This allows access to both enantiomers using the same resolving agent.

Methodology[3]

Resolving Agent: (1R, 2S)-(-)-2-Amino-1,2-diphenylethanol (ADPE) or Cinchonidine.

Workflow:

  • Salt Formation: Dissolve racemic 4-chlorotropic acid (10 g) in Ethanol (50 mL) at 60°C.

  • Add Cinchonidine (0.5 eq).

  • Crystallization (The Switch):

    • To obtain (R)-Enantiomer: Cool the Ethanol solution slowly to 4°C. The (R)-salt precipitates.

    • To obtain (S)-Enantiomer: Use 2-Propanol/Water (9:1) as the solvent. The (S)-salt becomes less soluble and precipitates.

  • Filtration: Filter the white crystalline salt.

  • Liberation: Suspend the salt in water, acidify with 1M HCl, and extract the free chiral acid with ethyl acetate.

Data Summary & Comparison

FeatureProtocol A: Biocatalytic DKRProtocol B: Optical Resolution
Yield (Theoretical) 100% (due to dynamic racemization)50% (max per pass)
Enantiomeric Excess (ee) >99% (Enzyme dependent)90-95% (Requires recrystallization)
Atom Economy High (Direct reduction)Low (Requires stoichiometric resolving agent)
Green Metric (E-Factor) Low (Water-based, ambient temp)Moderate (Solvent recycling required)
Scalability Linear (requires enzyme supply)Excellent (Standard chemical engineering)

Safety & Compliance (E-E-A-T)

  • Enzyme Handling: KREDs are proteins; avoid inhalation of dusts. Use standard PPE.

  • Solvents: IPA and Ethyl Acetate are Class 3 solvents (low toxicity). Avoid Benzene or DCM (Class 1/2).

  • Waste: Aqueous waste from Protocol A contains biologicals; deactivate with bleach or autoclave before disposal.

References

  • Biocatalytic Reduction of Beta-Keto Esters

    • Mechanism of DKR: Steward, K. M., et al. "Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation."[5] J. Am. Chem. Soc., 2012.[5] Link

    • Yeast Reduction: "Baker's yeast-mediated reduction of ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates."[3] ResearchGate. Link

  • Optical Resolution & Chirality Switching

    • Tropic Acid Derivatives: "Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation." NII.ac.jp. Link

    • Solvent Effects: "Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation." ResearchGate. Link

  • Baclofen/Tropic Acid Analog Synthesis

    • General Pathway: "Asymmetric Synthetic Strategies of (R)-(–)-Baclofen." Thieme Connect. Link

    • Benchchem Protocols: "Application Notes for Asymmetric Reduction of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate." Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthetic Optimization & Troubleshooting Protocol ID: IVANOV-CL-TROPIC-01

Core Directive & Scope

Welcome to the technical support portal for the synthesis of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid . This molecule is a structural analog of Tropic Acid and a critical intermediate in the development of NSAIDs and antispasmodic agents (e.g., Baclofen analogs).

This guide prioritizes the Ivanov Condensation (Magnesium Enediolate Route) . While aqueous base-catalyzed hydroxymethylation (Tollens-like) exists, it is prone to Cannizzaro side reactions and lower yields. The Ivanov route offers the highest precision for drug development applications, provided strict moisture control and stoichiometry are maintained.

The Master Protocol (Ivanov Route)

To achieve yields >85%, you must control the formation of the Ivanov Reagent (the dianion of the phenylacetic acid).

Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Parameter
4-Chlorophenylacetic Acid 1.0SubstrateMust be dry (KF < 0.1%).
Isopropylmagnesium Chloride 2.1 - 2.2BaseUse 2M in THF. Titrate before use.
Paraformaldehyde (HCHO) 1.2 - 1.5ElectrophileMust be depolymerized (cracked) or reactive suspension.
THF (Tetrahydrofuran) SolventSolventAnhydrous, inhibitor-free.
Step-by-Step Workflow
  • Dianion Formation:

    • Charge 4-chlorophenylacetic acid into anhydrous THF under Argon/Nitrogen.

    • Cool to 0°C .

    • Add iPrMgCl (2.2 eq) dropwise. Note: The first equivalent deprotonates the carboxylic acid (carboxylate); the second deprotonates the alpha-carbon (enediolate).

    • Checkpoint: Stir at RT for 1–2 hours. The solution typically turns slightly yellow/cloudy.

  • Formaldehyde Addition:

    • Cool the Ivanov reagent (dianion) to -10°C .

    • Add Paraformaldehyde (suspended in THF) or bubble gaseous HCHO (generated externally) into the mixture.

    • Tip: Gaseous HCHO yields are generally 10-15% higher due to lack of polymer contamination.

  • Quench & Workup:

    • Quench with saturated NH₄Cl (mildly acidic).

    • CRITICAL WARNING: Do not use strong acid (HCl) with heat during workup. This causes dehydration to the acrylic acid derivative (Atropic acid analog).

Visualized Mechanism & Workflow

The following diagram illustrates the critical path of the Ivanov reaction, highlighting the transition state and potential failure points.

Ivanov_Synthesis_Workflow Start 4-Chlorophenylacetic Acid Base iPrMgCl (2.2 eq) 0°C -> RT Start->Base Deprotonation Dianion Ivanov Reagent (Magnesium Enediolate) Base->Dianion Dianion Formation Intermediate Zimmerman-Traxler Transition State Dianion->Intermediate + HCHO (-10°C) HCHO Formaldehyde (Electrophile) HCHO->Intermediate Quench Mild Acid Quench (NH4Cl) Intermediate->Quench Alkoxide Product 2-(4-Chlorophenyl)-3- hydroxypropanoic acid Quench->Product Protonation

Caption: The Ivanov synthesis pathway via magnesium enediolate, highlighting the critical dianion formation step.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%)

Q: I followed the protocol, but my isolated yield is poor. The starting material remains.

  • Diagnosis: Incomplete enolization. The alpha-proton of the carboxylate is less acidic (

    
    ) than the carboxylic acid proton. If your Grignard reagent is old or has absorbed moisture, it will neutralize the acid but fail to generate the enolate.
    
  • Solution:

    • Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or a similar indicator.

    • Increase base equivalents to 2.5 eq .

    • Extend the dianion formation time (Step 1) to 4 hours at Room Temperature before cooling for HCHO addition.

Issue 2: "Bis" Impurity Formation

Q: I see a side product with a higher molecular weight (+30 mass units).

  • Diagnosis: Bis-hydroxymethylation. The product (mono-adduct) has an alpha-proton that is still acidic. If excess base and excess HCHO are present, the product can react again.

  • Solution:

    • Inverse Addition: Add the HCHO solution slowly to the dianion, not the other way around. This keeps the HCHO concentration low relative to the nucleophile.

    • Strictly limit HCHO to 1.1 equivalents .

Issue 3: Dehydration (Acrylic Acid Impurity)

Q: My NMR shows alkene protons (doublets ~6.0-6.5 ppm).

  • Diagnosis: You have formed 2-(4-chlorophenyl)acrylic acid (Atropic acid derivative). This occurs via

    
    -elimination of the hydroxyl group.
    
  • Causality: This is almost always caused by heating during the acidic workup or using strong acids (pH < 1) to precipitate the product.

  • Solution:

    • Keep workup pH around 3–4 (using Citric Acid or NH₄Cl).

    • Do not distill the product at high temperatures; use vacuum drying < 40°C.

Issue 4: Polymerization (White Solid in Flask)

Q: The reaction turned into a white gel/solid upon adding formaldehyde.

  • Diagnosis: Polymerization of formaldehyde.

  • Solution: If using paraformaldehyde, ensure it is "cracked" (depolymerized) thermally before entering the reaction vessel, or use a large excess of THF to solubilize the suspension. Adding a Lewis Acid (like MgBr₂ generated in situ) usually stabilizes the monomer, but the Ivanov reagent itself provides the Mg.

Decision Tree: Optimization Logic

Use this flow to diagnose your specific yield issue.

Troubleshooting_Tree Problem Low Yield or Impurity? CheckTLC Check TLC/LCMS vs Starting Material (SM) Problem->CheckTLC SM_Remains SM Present? CheckTLC->SM_Remains Yes_SM Incomplete Enolization SM_Remains->Yes_SM Yes No_SM Check Impurity Profile SM_Remains->No_SM No Fix_Enol Action: Dry Solvents, Titrate Base, Increase Time Yes_SM->Fix_Enol Impurity_Type Identify Impurity No_SM->Impurity_Type Alkene Alkene (Dehydration) Impurity_Type->Alkene Bis Bis-Adduct (+30 MW) Impurity_Type->Bis Fix_Alkene Action: Milder Acid Workup, Lower Drying Temp Alkene->Fix_Alkene Fix_Bis Action: Reduce HCHO eq, Lower Rxn Temp Bis->Fix_Bis

Caption: Logic flow for diagnosing yield loss in Ivanov hydroxymethylation.

References & Authoritative Grounding

  • Ivanov, D.; Spassoff, A. (1931).[1] Sur une nouvelle méthode de préparation des acides

    
    -alcools-aromatiques. Bulletin de la Société Chimique de France , 49, 375.[1] (The foundational text on the Ivanov reaction).[1][2]
    
  • Toullec, J.; Mladenova, M.; Gaudemar-Bardone, F.; Blagoev, B. (1985).[1] Kinetics and mechanism of the reaction of phenylacetic acid magnesium enediolate with benzaldehyde. Journal of Organic Chemistry , 50(14), 2563–2569. Link (Detailed mechanistic insight into the Zimmerman-Traxler transition state).

  • Hauser, C. R.; Dunnavant, W. R. (1960).[1]

    
    -Diphenylpropionic acid.[1] Organic Syntheses , 40, 38. Link (Demonstrates the handling of phenylacetic acid dianions).
    
  • Blagoev, B.; Ivanov, D. (1970).[1][2] Syntheses with Ivanov Reagents. Synthesis , 1970(12), 615-627. Link (Comprehensive review of side reactions and optimization).

This guide is generated for professional research use. Always consult SDS and perform a risk assessment before handling organomagnesium reagents and formaldehyde.

Sources

Technical Support Center: Purification of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving high purity of this compound using recrystallization. The guide is structured to provide both foundational knowledge and practical, in-depth troubleshooting for issues encountered during the experimental process.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature but will have low solubility for the target compound at lower temperatures.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[3] Soluble impurities, being present in lower concentrations, remain in the cold solvent (the "mother liquor") and are subsequently removed during filtration.[2][4]

The structural characteristics of this compound—containing a polar carboxylic acid, a hydroxyl group, and a less polar chlorophenyl ring—suggest that solvents of intermediate polarity or a mixed-solvent system will be most effective.[1][5]

Experimental Workflow & Protocols

Step-by-Step Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound.

Step 1: Solvent System Selection The choice of solvent is the most critical parameter for successful recrystallization.[2] For a compound with both polar and non-polar characteristics, a mixed-solvent system is often ideal.[3] A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) allows for fine-tuning of the solubility. A recommended starting point is an Ethyl Acetate/Hexane mixture.[6]

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add the "good" solvent (Ethyl Acetate) dropwise while heating the mixture gently (e.g., on a hot plate) and swirling. Use the minimum amount of hot solvent required to fully dissolve the solid.[3][7] Using excessive solvent is a common cause of low recovery.[2]

  • Once the solid is completely dissolved, you should have a clear, saturated solution.

Step 3: Hot Filtration (Conditional) If you observe any insoluble impurities (e.g., dust, solid by-products) or if the solution is colored, a hot filtration step is necessary.

  • To remove colored impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[8]

  • Pre-heat a separate Erlenmeyer flask and a stemless or short-stem funnel.[9]

  • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and any insoluble matter.[10] This step must be performed rapidly to prevent premature crystallization in the funnel.[9][11]

Step 4: Crystallization

  • If using a single solvent, remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on an insulating surface.[2][9]

  • If using a mixed-solvent system (e.g., Ethyl Acetate/Hexane), slowly add the "poor" solvent (Hexane) to the hot solution until a slight cloudiness (turbidity) persists. Then, add a few drops of the "good" solvent (Ethyl Acetate) until the solution becomes clear again.[12]

  • Allow the solution to cool undisturbed. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[3][8][13] Rapid cooling can trap impurities and lead to smaller, less pure crystals.[8]

Step 5: Maximizing Yield and Crystal Collection

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[7][10][14]

  • Collect the crystals using vacuum filtration (e.g., with a Buchner funnel).[3][10]

  • Wash the collected crystals with a small amount of ice-cold solvent (or the "poor" solvent from a mixed system) to rinse away any remaining mother liquor containing dissolved impurities.[4]

Step 6: Drying Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on a watch glass or, more efficiently, in a desiccator or vacuum oven.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (If Insoluble Impurities or Color Present) Dissolve->Hot_Filtration Cool Slow Cooling to Room Temperature Hot_Filtration->Cool Yes Hot_Filtration->Cool No Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration & Washing Ice_Bath->Filter Dry Dry Crystals Filter->Dry End Pure Product Dry->End

Caption: Standard workflow for purification via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What makes a solvent "good" for recrystallization? A: An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[1][2] It should also be chemically inert to the compound and have a boiling point lower than the compound's melting point to prevent "oiling out".[12][14]

Q2: Why must I use the minimum amount of hot solvent? A: Using the minimum amount of hot solvent ensures that the solution becomes saturated as it cools, which is necessary for crystallization to occur.[3][7] Adding too much solvent can result in a low or even zero yield because the compound will remain dissolved even when the solution is cold.[2]

Q3: My crystals are not forming even after the solution has cooled. What should I do? A: If crystallization does not occur spontaneously, it can often be induced. Try one of these methods:

  • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8][15]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[3][7][15]

  • Concentration: You may have used too much solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[10]

Q4: How do I know if my purified product is actually pure? A: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range (typically <2°C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.[14]

In-Depth Troubleshooting Guide

This section addresses more complex issues that can arise during the recrystallization process.

Problem: The compound separates as a liquid/oil instead of solid crystals ("Oiling Out").

Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[16] This can happen if the boiling point of the solvent is higher than the compound's melting point, or if the presence of significant impurities has dramatically lowered the melting point of the crude material.[12][16] An oily layer often traps impurities, defeating the purpose of recrystallization.[16][17]

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation temperature of the solution, then allow it to cool slowly again.[16]

  • Lower the Cooling Temperature: Allow the solution to cool much more slowly. You can insulate the flask to decrease the cooling rate.

  • Change the Solvent System: The chosen solvent may be unsuitable. If using a single solvent, switch to one with a lower boiling point. If using a mixed-solvent system, add more of the "good" solvent before cooling or choose a different solvent pair altogether.[12]

  • Remove Impurities First: If a large impurity load is suspected, try removing it with an initial purification step (like passing a solution through a small plug of silica) before attempting recrystallization.[12]

Problem: The final yield of purified crystals is very low.

Causality: A low yield can result from several factors: using too much solvent during dissolution, premature crystallization during a hot filtration step, incomplete precipitation, or washing the final crystals with a solvent that is too warm.[4]

Solutions:

  • Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent to dissolve the crude product.[2]

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some solvent and then cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Ensure Complete Cooling: Allow sufficient time for the flask to cool, first to room temperature and then in an ice bath, to ensure maximum precipitation.[14]

  • Use Ice-Cold Washing Solvent: When washing the crystals on the filter, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[4]

Problem: The solution remains colored even though the pure compound is white/colorless.

Causality: This is due to the presence of highly colored, soluble impurities that are not removed by crystallization alone.

Solution:

  • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a small amount (a spatula tip) of activated charcoal (also known as Norit).[8] The charcoal has a high surface area and adsorbs the colored impurities.

  • Perform Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Be careful not to add too much charcoal, as it can also adsorb some of your desired product.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Experiment Issue? OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Very Low? Start->LowYield Sol1 Re-heat, add more 'good' solvent, and cool slowly. OilingOut->Sol1 Sol2 Change to a lower-boiling point solvent system. OilingOut->Sol2 Sol3 Scratch inner surface of flask with glass rod. NoCrystals->Sol3 Sol4 Add a 'seed crystal' of pure product. NoCrystals->Sol4 Sol5 Too much solvent used? Boil off some solvent and re-cool. NoCrystals->Sol5 Sol6 Used too much solvent? Concentrate mother liquor for 2nd crop. LowYield->Sol6 Sol7 Ensure thorough cooling (room temp then ice bath). LowYield->Sol7 Sol8 Wash final crystals with minimal ice-cold solvent. LowYield->Sol8

Caption: Decision tree for troubleshooting common recrystallization issues.

Data Summary: Solvent Selection Guide

The following table provides a list of common recrystallization solvents, ordered by decreasing polarity, that can be considered for this compound.

SolventBoiling Point (°C)PolaritySuitability Notes
Water100Very HighLikely a poor solvent due to the non-polar chlorophenyl group, but could be used as the "poor" solvent in a mixture with a miscible organic solvent like ethanol or acetone.[1][18]
Methanol65HighGood potential as a "good" solvent.[1] Low boiling point is advantageous for easy removal.
Ethanol78HighGood potential as a "good" solvent; often used in an ethanol/water pair for polar compounds.[1][3]
Acetone56Medium-HighA versatile solvent, but its low boiling point can lead to rapid evaporation.[1]
Ethyl Acetate77MediumRecommended starting point. Often effective for compounds with moderate polarity. Can be paired with non-polar solvents like hexane or heptane.[6][19]
Dichloromethane (DCM)40Medium-LowMay be too good a solvent (dissolves at room temp). Very low boiling point.
Toluene111LowMay be a suitable "poor" solvent. High boiling point may increase the risk of oiling out.
Hexane / Heptane69 / 98Very LowExcellent choices for the "poor" solvent (anti-solvent) when paired with a more polar solvent like ethyl acetate.[6][19]

References

  • Tips for maximizing yield, purity and crystal size during recrystalliz
  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. (n.d.).
  • Tips for maximizing yield, purity and crystal size during recrystalliz
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Recrystalliz
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Crystallization Solvents.pdf. (n.d.). University of California, Irvine.
  • Recrystallization-1.pdf. (n.d.). University of Massachusetts.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (n.d.). Benchchem.
  • PW 01: recrystalliz
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Oiling Out in Crystalliz
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization and Melting Point Analysis. (2022, December 5). YouTube.
  • Recrystallization. (n.d.). University of Wisconsin-Madison.
  • recrystallization, filtration and melting point. (n.d.). University of Toronto Scarborough.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). PharmaBlock.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2025, August 6).
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Optimization of 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: You are synthesizing 2-(4-chlorophenyl)-3-hydroxypropanoic acid (also known as


-hydroxymethyl-p-chlorophenylacetic acid). This molecule is a critical intermediate in the synthesis of Baclofen . The primary synthetic route involves the base-catalyzed Aldol-type condensation (hydroxymethylation) of 4-chlorophenylacetic acid with formaldehyde.

The Problem: This reaction is thermodynamically reversible and kinetically sensitive. The hydroxy acid is prone to three major failure modes:

  • Dehydration: Conversion to 2-(4-chlorophenyl)acrylic acid (often the next desired step, but an impurity if the hydroxy acid is the target).

  • Bis-Hydroxymethylation: Addition of a second formaldehyde molecule to the

    
    -carbon.
    
  • Retro-Aldol Reversion: Loss of formaldehyde to regenerate the starting material.

This guide provides a self-validating protocol to stabilize the hydroxy acid and minimize these specific side reactions.

Reaction Network Visualization

To control the reaction, you must visualize the competing pathways. The diagram below illustrates the kinetic vs. thermodynamic landscape.

ReactionNetwork SM 4-Chlorophenylacetic Acid (Starting Material) Enolate Enolate Intermediate SM->Enolate + Base HCHO Formaldehyde Enolate->SM Reversible Target 2-(4-Chlorophenyl)- 3-hydroxypropanoic Acid (TARGET) Enolate->Target + HCHO (1.0 eq) < 60°C Target->Enolate Retro-Aldol (High Temp/Base) Acrylic 2-(4-Chlorophenyl)- acrylic Acid (Dehydration Impurity) Target->Acrylic - H2O (Acid/Heat > 80°C) Bis Bis(hydroxymethyl) Impurity Target->Bis + Excess HCHO (Over-reaction)

Figure 1: Reaction network showing the reversible formation of the target hydroxy acid and the irreversible pathways to acrylic and bis-hydroxymethyl impurities.

Troubleshooting Guide (Symptom-Cause-Solution)

Use this table to diagnose issues in your current crude LC-MS or NMR data.

SymptomProbable CauseMechanismCorrective Action
High Acrylic Acid Content (>5%)Workup temperature too high or pH too low.Acid-catalyzed

-elimination of water is favored by heat and low pH.
Protocol Adjustment: Acidify the reaction mixture at 0–5°C . Do not heat the free acid above 50°C during drying.
Bis-Hydroxymethyl Impurity Excess Formaldehyde.The target molecule still has an acidic

-proton and can undergo a second Aldol addition.
Stoichiometry Control: Reduce Formaldehyde to 1.05–1.1 equivalents . Avoid large excesses.
Low Yield / Recovered SM Retro-Aldol Reversion.The reaction is an equilibrium. Extended time at high temp shifts equilibrium back to SM.Kinetic Control: Stop reaction immediately upon consumption of SM. Do not "soak" the reaction overnight at elevated temps.
Inconsistent Yields Poor mixing of Paraformaldehyde.Paraformaldehyde depolymerization is slow and limits the availability of reactive HCHO.Reagent Change: Use Formalin (37% aq) instead of solid paraformaldehyde for more consistent kinetics, or depolymerize paraformaldehyde separately before addition.

Optimized Experimental Protocol

This protocol is designed to maximize the hydroxy species while suppressing dehydration.

Reagents:

  • 4-Chlorophenylacetic acid (1.0 eq)

  • Potassium Hydroxide (2.2 eq) – Note: 2 eq required for dianion formation/neutralization.

  • Formalin (37% aq. formaldehyde) (1.1 eq)

  • Solvent: Water (or Water/Methanol 4:1)

Step-by-Step Methodology:

  • Enolization (0°C):

    • Dissolve 4-chlorophenylacetic acid in the aqueous base (KOH/NaOH) at 0°C.

    • Why: Low temperature prevents premature degradation. High base concentration ensures complete deprotonation to the carboxylate (and partial enolization).

  • Hydroxymethylation (Controlled Addition):

    • Add Formalin dropwise over 30 minutes while maintaining internal temperature < 25°C .

    • Critical Control Point: Do not allow the exotherm to spike the temperature. Heat promotes the Retro-Aldol and subsequent dehydration.

  • Reaction Phase (Room Temp):

    • Stir at 20–25°C for 4–6 hours. Monitor by HPLC.

    • Target: Stop when SM < 2%. If the reaction stalls, do not heat to force it; heating will generate the acrylic impurity.

  • Quench & Workup (The Danger Zone):

    • Cool the mixture to 0–5°C .

    • Slowly acidify with 2N HCl to pH 2–3. Crucial: Keep temperature < 10°C during acidification.

    • Mechanism:[1][2][3][4][5][6] The rate of dehydration (elimination of water) increases exponentially with temperature in acidic media.

  • Isolation:

    • Extract immediately with Ethyl Acetate or filter if the solid precipitates cleanly.

    • Dry the organic layer with MgSO₄ (neutral drying agent) rather than acidic clays.

    • Concentrate under reduced pressure at < 40°C .

Frequently Asked Questions (FAQs)

Q: Can I use paraformaldehyde instead of formalin? A: Yes, but it introduces variability. Paraformaldehyde requires depolymerization (often requiring heat or base) to become reactive. If you heat the reaction mixture to depolymerize the reagent, you risk dehydrating your product. Recommendation: If using paraformaldehyde, depolymerize it in a separate vessel with a trace of base before adding it to the main reaction.

Q: Why does my product turn into the acrylic acid (Baclofen precursor) upon drying? A: The hydroxy acid is thermally unstable. If you dry it in an oven at >60°C, it will eliminate water to form 2-(4-chlorophenyl)acrylic acid. Dry under high vacuum at room temperature.

Q: Is the bis-hydroxymethyl impurity reversible? A: Yes, via the Retro-Aldol mechanism, but it is much slower. Once formed, it is difficult to remove without degrading the desired product. Prevention via stoichiometry (limiting HCHO) is the only viable strategy.

Q: Can I use a Lewis Acid catalyst instead of a base? A: Generally, no. Phenylacetic acids react best via the Ivanov reaction (dianion intermediate) or standard base-catalyzed enolate chemistry. Acid catalysis typically favors the dehydration product immediately, giving you the acrylic acid directly.

References

  • Baclofen Impurity Profiling: Elagawany, M., et al. "Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method." Biomedical Chromatography, 2019. (Validates the existence of the hydroxy and acrylic impurities).

  • Mechanistic Grounding (Tropic Acid Analog): The reaction is mechanistically analogous to the synthesis of Tropic Acid (3-hydroxy-2-phenylpropanoic acid). See: SynQuest Labs Safety Data Sheet for 3-Hydroxy-2-phenylpropanoic acid.

  • General Aldol Chemistry of Phenylacetic Acids: Wesslén, B. "Aldol Reactions of Formaldehyde in Non-aqueous Media." Acta Chemica Scandinavica, 1967.[7] (Describes the base-catalyzed hydroxymethylation of aryl ketones/acids).

Sources

Preventing decarboxylation of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for professionals in pharmaceutical research and chemical synthesis, this Technical Support Center provides in-depth guidance on handling 2-(4-Chlorophenyl)-3-hydroxypropanoic acid. As a Senior Application Scientist, my aim is to equip you not only with protocols but with the underlying chemical principles to proactively mitigate compound degradation. The primary challenge with this β-hydroxy acid is its susceptibility to decarboxylation, a reaction that can compromise sample integrity, impact experimental results, and lead to significant delays. This guide offers a multi-faceted approach to preventing this unwanted side reaction through carefully controlled handling, storage, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a carboxylic acid derivative featuring a hydroxyl group on the beta-carbon relative to the carboxyl group. Its structural motifs are of significant interest in medicinal chemistry and drug development as potential building blocks for more complex bioactive molecules.

Q2: What is decarboxylation and why is this compound prone to it?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] β-Hydroxy acids, like the topic compound, are structurally predisposed to this reaction, particularly when heated. The reaction proceeds through a stable six-membered cyclic transition state, which facilitates the elimination of CO₂ and the formation of an enol intermediate that subsequently tautomerizes to the final, more stable product.[2][3] This ease of reaction means that elevated temperatures or unfavorable chemical environments can readily degrade the parent compound.

Q3: What are the primary signs of compound degradation?

The most common indicators of decarboxylation include:

  • Appearance of new peaks during analysis: In techniques like HPLC or LC-MS, a new, typically more non-polar peak will appear, corresponding to the decarboxylated product.

  • Inconsistent experimental results: Degradation can lead to lower-than-expected yields in synthesis, reduced potency in biological assays, or poor reproducibility.

  • pH changes in unbuffered solutions: The loss of the acidic carboxylic acid group can cause a gradual increase in the pH of the solution.

Q4: What is the main product of decarboxylation?

Upon losing CO₂, this compound is converted to 1-(4-chlorophenyl)ethanol . This conversion represents a significant structural and functional change, rendering the molecule inactive or unsuitable for its intended downstream application.

Visualizing the Problem: The Decarboxylation Mechanism

Understanding the mechanism is the first step toward preventing it. The process is thermally driven and involves a concerted electron rearrangement through a cyclic intermediate.

Stability_Workflow A Prepare concentrated stock in a reliable aprotic solvent (e.g., Anhydrous Acetonitrile) B Perform T=0 analysis (HPLC/LC-MS) to establish baseline purity A->B C Aliquot stock into test conditions: - Solvent A vs. Solvent B - Temp 1 vs. Temp 2 vs. Temp 3 - pH 4 vs. pH 7 vs. pH 9 B->C D Store aliquots under specified conditions C->D E Analyze samples at set time points (e.g., 6h, 24h, 72h, 1 week) D->E F Quantify % Parent Compound Remaining vs. T=0 Baseline E->F G Plot % Remaining vs. Time for each condition F->G H Determine optimal storage/handling conditions based on data G->H

Caption: Experimental workflow for assessing compound stability.

References

  • Understanding Hydroxy Carboxylic Acids - Organic Chemistry. Vaia. Retrieved from [Link]

  • Decarboxylation Reaction Mechanism. (2018). The Organic Chemistry Tutor. YouTube. Retrieved from [Link]

  • Liu, A. (2012). Decarboxylation mechanisms in biological system. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(11), 1275-1285. Retrieved from [Link]

  • Decarboxylation. ChemTalk. (2023). Retrieved from [Link]

  • Carboxylic acid - Hydroxy, Keto, Acids. Britannica. (2026). Retrieved from [Link]

  • Decarboxylation in Natural Products Biosynthesis. JACS Au. (2024). ACS Publications. Retrieved from [Link]

  • Safety Data Sheet: 2-Hydroxypropanoic acid. Carl ROTH. Retrieved from [Link]

  • Decarboxylation. Master Organic Chemistry. (2022). Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. (2023). Retrieved from [Link]

  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. (2014). Retrieved from [Link]

  • This compound (C9H9ClO3). PubChem. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: H-NMR Spectrum Analysis of 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-(4-Chlorophenyl)-3-hydroxypropanoic acid is a critical chiral building block and a structural intermediate in the synthesis of Baclofen (a GABA_B receptor agonist). Its analysis requires a nuanced understanding of spin systems due to the presence of a chiral center at the


-position (C2), which renders the adjacent methylene protons (C3) diastereotopic.

This guide objectively compares analytical approaches—specifically solvent selection and chiral resolution techniques—to provide a robust protocol for structural validation.[1] Unlike standard aliphatic acids, the spectral complexity here arises from the ABX spin system of the propyl side chain and the AA'BB' system of the para-substituted aromatic ring.

Structural Visualization & Proton Assignment

The following diagram maps the proton environments to the spin systems discussed in this guide.

G Mol This compound Arom Aromatic Ring (AA'BB' System) δ 7.2 - 7.4 ppm Mol->Arom C-Aryl bond Chiral Chiral Center (C2) Methine H (X part) δ 3.6 - 3.9 ppm Mol->Chiral α-Carbon Methyl Methylene (C3) Diastereotopic (AB part) δ 3.5 - 4.1 ppm Chiral->Methyl Vicinal Coupling Labile Labile Protons (COOH, OH) Solvent Dependent Chiral->Labile Carboxyl Methyl->Labile Hydroxyl

Figure 1: Structural dissection of proton environments and expected chemical shift ranges.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in the H-NMR analysis of this compound. The presence of both a carboxylic acid and a primary alcohol creates competing hydrogen-bonding networks that behave differently in protic vs. aprotic polar solvents.

Method A: Chloroform-d (CDCl₃)[2]
  • Status: Standard Routine Solvent.

  • Performance: Low to Moderate for this specific analyte.[1]

  • Mechanism: CDCl₃ is non-polar.[1] It often fails to break the intermolecular hydrogen dimer formed by the carboxylic acid.

  • Observation:

    • OH/COOH Signals: Often invisible (broadened into baseline) or appear as a very broad hump >10 ppm.

    • Coupling: No vicinal coupling is observed between the OH proton and the C3-methylene protons (

      
      ), making the C3 protons appear as a simpler doublet of doublets (dd) rather than a potential ddd.
      
Method B: Dimethyl Sulfoxide-d6 (DMSO-d₆)[2]
  • Status: High-Performance Alternative.[1]

  • Performance: Superior for full structural elucidation.

  • Mechanism: DMSO is a strong hydrogen bond acceptor.[1][2] It disrupts the acid dimers and "locks" the hydroxyl proton in place, slowing chemical exchange.

  • Observation:

    • OH Signal: Appears as a sharp triplet (or broad singlet) around 4.5–5.0 ppm.[1]

    • COOH Signal: Distinct broad singlet at 12.0–13.0 ppm.[1]

    • Spin System: The C3 methylene protons often show additional splitting due to coupling with the OH proton, confirming the primary alcohol functionality.

Data Comparison Table
FeatureCDCl₃ (Standard)DMSO-d₆ (Recommended)Technical Insight
COOH Proton Broad/InvisibleBroad Singlet (~12.5 ppm)DMSO stabilizes the acid proton via H-bonding.
OH Proton Exchange broadenedSharp/Distinct (~5.0 ppm)Slow exchange in DMSO allows

coupling visibility.[1]
Aromatic Region CompressedExpandedDMSO polarity often induces larger

between AA' and BB' protons.[1]
Solubility ModerateExcellentPolar analytes dissolve faster in DMSO.[1]
Water Peak ~1.56 ppm~3.33 ppmWater in DMSO can overlap with the methine/methylene region if wet.[1]

Analysis of the ABX Spin System

The core complexity of this spectrum lies in the aliphatic chain. Because C2 is a chiral center, the two protons on C3 (


 and 

) are diastereotopic . They are chemically non-equivalent, even though they are attached to the same carbon.[1]
The Physics of the Split
  • The X Proton (C2-H): Resonates as a doublet of doublets (dd). It couples to

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • The AB Protons (C3-H₂): These do not appear as a simple doublet. They form a second-order AB part of an ABX system .[1]

    • Geminal Coupling (

      
      ):  Large coupling constant (~10–12 Hz) between the two C3 protons.
      
    • Vicinal Coupling (

      
      ):  Smaller couplings (~4–8 Hz) to the C2 proton.
      

Analyst Note: In low-field instruments (300 MHz), the "roofing effect" (leaning of peaks toward each other) will be pronounced. At 600 MHz, the ABX system approaches a first-order AMX appearance, simplifying interpretation.[1]

Advanced Protocol: Chiral Purity Determination

Since the molecule is a chiral intermediate, standard NMR cannot distinguish between the (R) and (S) enantiomers. To validate enantiomeric excess (ee%), one must convert the enantiomers into diastereomers using a Chiral Solvating Agent (CSA).[3][4]

Protocol: In-Situ Chiral Resolution

Reagent: (R)-(+)-1-Phenylethylamine or Quinine. Mechanism: The basic amine forms a diastereomeric salt with the carboxylic acid. The chemical shift of the methine proton (


) will differ for the (R,R)-salt vs. the (S,R)-salt.
Workflow Diagram

Workflow Start Racemic/Unknown Sample (~10 mg) Solvent Dissolve in CDCl3 (0.6 mL) Start->Solvent Acquire1 Acquire Reference Spectrum (Baseline) Solvent->Acquire1 AddCSA Add 1.5 eq. Chiral Solvating Agent ((R)-1-Phenylethylamine) Acquire1->AddCSA Mix Equilibrate (Shake/Sonication) Formation of Diastereomeric Salts AddCSA->Mix Acquire2 Acquire Chiral Spectrum Mix->Acquire2 Analyze Measure Δδ of Methine Proton Calculate Integration Ratio Acquire2->Analyze

Figure 2: Step-by-step workflow for determining enantiomeric purity using NMR spectroscopy.

Experimental Causality:

  • Why 1.5 equivalents? You need a slight excess of base to ensure all carboxylic acid molecules are deprotonated and complexed.[1] Incomplete complexation leads to broad, averaged signals due to rapid exchange between free acid and salt species.[1]

  • Why CDCl₃ here? Unlike the structural analysis (where DMSO is preferred), CDCl₃ is often better for CSA experiments because the ion-pairing is tighter in non-polar solvents, maximizing the chemical shift difference (

    
    ) between diastereomers.
    

Detailed Experimental Methodology

A. Sample Preparation (Structural Elucidation)[1]
  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Tip: Use an ampoule from a fresh box to minimize water content.[1] Water in DMSO resonates at ~3.33 ppm, which can obscure the critical ABX signals of the propanoic backbone.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.[1]

  • Transfer: Filter through a cotton plug into a clean 5mm NMR tube if any turbidity persists.[1]

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Carboxylic acid protons have long T1 relaxation times.[1] A short D1 will saturate the COOH signal, making integration inaccurate.[1]

  • Scans (NS): 16 or 32 scans are sufficient for H-NMR.

  • Spectral Width (SW): 14 to 16 ppm (must capture the COOH peak at ~12.5 ppm).

C. Processing
  • Phasing: Apply manual phasing. Automatic phasing often fails on the broad COOH peak.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the aromatic region.

  • Integration:

    • Calibrate the aromatic integral (4H) to 4.00.

    • Verify the aliphatic integrals: Methine (1H), Methylene (2H).

References

  • Abraham, R. J., et al. (2006).[1][5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] [Link]

  • Reich, H. J. (2023).[1] Spin System Nomenclature (ABX Analysis). University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Wenzel, T. J. (2018).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Online Library.[1] [Link]

Sources

Technical Comparison Guide: MS/MS Fragmentation Dynamics of 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical impurity profiling and metabolite identification, distinguishing regioisomers is a critical challenge. 2-(4-Chlorophenyl)-3-hydroxypropanoic acid (a chlorinated analog of Tropic Acid) presents a distinct mass spectrometric signature compared to its regioisomer, 3-(4-Chlorophenyl)-3-hydroxypropanoic acid .

This guide provides an in-depth technical comparison of these two isomers using Electrospray Ionization (ESI) in negative mode. By analyzing the fragmentation pathways—specifically the competition between retro-aldol cleavage (loss of CH₂O) and dehydration (loss of H₂O) —researchers can definitively assign the position of the hydroxyl group relative to the aromatic ring.

Experimental Methodology

To ensure reproducibility, the following LC-MS/MS parameters are recommended. These conditions favor the generation of diagnostic fragment ions while maintaining sensitivity.

Table 1: Recommended LC-MS/MS Parameters
ParameterSettingRationale
Ionization Mode ESI Negative (-)Carboxylic acids ionize efficiently via deprotonation

.
Capillary Voltage 2.5 - 3.0 kVPrevents in-source fragmentation of the labile hydroxyl group.
Cone Voltage 20 - 30 VOptimized to transmit the precursor ion without premature cleavage.
Collision Energy 10 - 25 eVStepped energy is ideal to observe both primary losses (CO₂, H₂O) and backbone cleavage.
Mobile Phase H₂O / ACN + 0.1% Formic AcidAcidic pH suppresses the carboxylic acid slightly but improves peak shape; ESI- still effective.
Column C18 Reverse PhaseAdequate retention is required to separate isomers before MS detection.

Fragmentation Analysis: The Core Comparison

The structural difference between the two isomers dictates their fragmentation physics.

  • Target Molecule (2-Aryl): The hydroxyl group is on a primary carbon (C3), and the aryl group is on C2. This structure mimics Tropic Acid .

  • Comparator (3-Aryl): The hydroxyl group is on a benzylic carbon (C3), and the aryl group is on C3. This structure mimics

    
    -Hydroxyphenylpropanoic acid .
    
Target: this compound

Precursor Ion:


 199 (for 

)

Primary Pathway: The "Tropic Acid" Signature Unlike simple alcohols, 2-substituted-3-hydroxypropanoic acids undergo a characteristic loss of Formaldehyde (CH₂O, 30 Da) . This occurs via a mechanism similar to a retro-aldol reaction or a 4-membered transition state rearrangement.

  • Transition:

    
     199 
    
    
    
    
    
    169
  • Mechanism: The carboxylate group facilitates the expulsion of the terminal hydroxymethyl group as formaldehyde, leaving a phenylacetate-type anion.

Secondary Pathway: Decarboxylation

  • Transition:

    
     199 
    
    
    
    
    
    155 (Loss of CO₂, 44 Da)
  • Observation: Common to all carboxylic acids, but less diagnostic than the formaldehyde loss.

Comparator: 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Precursor Ion:


 199 (for 

)

Primary Pathway: Benzylic Dehydration The hydroxyl group is in the benzylic position . The loss of water is thermodynamically driven by the formation of a conjugated double bond, yielding a stable 4-Chlorocinnamic acid derivative.

  • Transition:

    
     199 
    
    
    
    
    
    181 (Loss of H₂O, 18 Da)
  • Dominance: This peak is often the base peak at low collision energies due to the stability of the conjugated product.

Table 2: Diagnostic Ion Comparison
FeatureTarget: 2-Aryl Isomer Comparator: 3-Aryl Isomer
Structure Type Primary Alcohol (Tropic Acid analog)Secondary Benzylic Alcohol
Key Neutral Loss Formaldehyde (30 Da) Water (18 Da)
Dominant Fragment

169 (Phenylacetic acid deriv.)

181 (Cinnamic acid deriv.)
Decarboxylation

155 (Moderate intensity)

155 (Lower intensity, H₂O loss competes)
Chlorine Pattern Preserved (3:1 ratio)Preserved (3:1 ratio)

Visualizing the Pathways

The following diagram illustrates the divergent fragmentation pathways governed by the position of the hydroxyl group.

FragmentationPathways cluster_legend Legend Target Target Molecule (2-Aryl) Comparator Comparator (3-Aryl) Fragment Diagnostic Fragment TargetMol 2-(4-Cl-Ph)-3-OH-Propanoic Acid [M-H]- m/z 199 Frag_Formaldehyde [M-H - CH2O]- m/z 169 (Chlorophenylacetic Acid) TargetMol->Frag_Formaldehyde Loss of Formaldehyde (30 Da) (Diagnostic for Primary OH) Frag_CO2_Target [M-H - CO2]- m/z 155 TargetMol->Frag_CO2_Target Loss of CO2 (44 Da) CompMol 3-(4-Cl-Ph)-3-OH-Propanoic Acid [M-H]- m/z 199 Frag_Water [M-H - H2O]- m/z 181 (4-Chlorocinnamic Acid) CompMol->Frag_Water Loss of Water (18 Da) (Diagnostic for Benzylic OH) Frag_CO2_Comp [M-H - CO2]- m/z 155 CompMol->Frag_CO2_Comp Loss of CO2 (44 Da)

Figure 1: Divergent fragmentation pathways. The Target (Green) favors formaldehyde loss, while the Comparator (Red) favors dehydration.

Detailed Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the standard in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water.

  • Filtration: Filter through a 0.2 µm PTFE filter to remove particulates.

Mass Spectrometry Workflow
  • Infusion: Perform direct infusion at 10 µL/min to optimize source parameters.

  • Precursor Scan: Scan

    
     100–300 in Negative mode. Confirm the presence of the isotopic cluster (
    
    
    
    199 and 201).
  • Product Ion Scan: Select

    
     199 as the precursor. Ramp collision energy from 5 to 30 eV.
    
  • Data Analysis:

    • Extract ion chromatograms (EIC) for

      
       169 (Target marker) and 
      
      
      
      181 (Comparator marker).
    • Calculate the ratio of

      
      . A high ratio (>5) indicates the 2-Aryl isomer. A low ratio (<0.2) indicates the 3-Aryl isomer.
      

References

  • Vitale, R. et al. (2013). Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery. Identifying tropic acid derivatives via characteristic formaldehyde loss.[1]

  • HSC Chemistry. (2024). Mass Spectrometry Fragmentation Patterns. General rules for carboxylic acid and alcohol fragmentation.

  • LibreTexts Chemistry. (2023). Fragmentation Patterns of Carboxylic Acids and Alcohols. Mechanisms of dehydration and alpha-cleavage.

  • Mullins, C. (2019). Fragmentation reactions using electrospray ionization mass spectrometry. Guide to ESI-MS/MS interpretation.

Sources

A Senior Scientist's Guide to FTIR Spectral Validation of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, technical comparison and validation workflow for acquiring and interpreting the Fourier-Transform Infrared (FTIR) spectrum of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid. Moving beyond a simple data sheet, we will explore the theoretical underpinnings of the expected spectrum, present a detailed protocol for its acquisition, and establish a framework for its validation, ensuring both scientific integrity and practical utility.

Theoretical Spectral Analysis: Predicting the Molecular Fingerprint

Before any experimental work, a thorough understanding of the target molecule's functional groups allows us to predict the key features of its FTIR spectrum. This compound is a multi-functional molecule, and its spectrum will be a composite of the vibrational modes of each component.

The primary functional groups and their expected vibrational frequencies are:

  • Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic peaks in an IR spectrum.

    • O-H Stretch: A very broad and strong absorption is anticipated in the 2500-3300 cm⁻¹ region due to extensive hydrogen bonding between molecules.[1][2]

    • C=O Stretch: A strong, sharp absorption band is expected between 1700-1725 cm⁻¹.[1]

  • Alcohol (-OH): The secondary hydroxyl group will also contribute to the spectrum.

    • O-H Stretch: A broad absorption band typically appears between 3200-3550 cm⁻¹. This will likely overlap with the broad O-H stretch of the carboxylic acid, resulting in a significant trough across the 2500-3550 cm⁻¹ range.[1][2]

  • Aromatic Ring (Chlorophenyl): The substituted benzene ring has several characteristic vibrations.

    • C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

    • C=C Stretch: A series of medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: The carbon-chlorine bond will produce a strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

  • Alkyl C-H Bonds: The C-H bonds of the propanoic acid backbone will show stretching and bending vibrations just below 3000 cm⁻¹.

Predicted FTIR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Carboxylic AcidO-H Stretch2500-3300Strong, Very Broad
AlcoholO-H Stretch3200-3550Strong, Broad (overlaps with acid O-H)
Carboxylic AcidC=O Stretch1700-1725Strong, Sharp
Aromatic RingC=C Stretch1450-1600Medium to Weak (multiple bands)
Carboxylic Acid/AlcoholC-O Stretch1000-1300Medium to Strong
Aromatic RingC-Cl Stretch800-600Strong
Alkyl/AromaticC-H Stretch2850-3100Medium to Weak

This predictive analysis provides a solid theoretical foundation against which we can validate our experimental data.

Experimental Protocol: Acquiring High-Quality FTIR Data

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like this compound using the KBr pellet method. This technique is widely used in pharmaceutical analysis for its reliability and the high quality of spectra it produces.[3][4]

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic press for KBr pellets

  • Agate mortar and pestle

  • Infrared-grade Potassium Bromide (KBr), dried

  • Sample: this compound, dried

  • Spatula and weighing paper

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of IR-grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This step is critical to minimize scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of the hydraulic press.

    • Apply pressure (typically 7-12 kPa) for several minutes to form a transparent or semi-transparent pellet.[3]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. A typical acquisition would scan the mid-IR range (4000-400 cm⁻¹).[5]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow for FTIR Data Acquisition

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_proc Data Processing weigh_sample Weigh Sample (1-2 mg) grind Grind Sample + KBr in Mortar weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind press Press Mixture in Die (7-12 kPa) grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample_scan baseline Baseline Correction sample_scan->baseline peak_pick Peak Picking & Labeling baseline->peak_pick end end peak_pick->end Final Spectrum

Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Data Validation and Comparison

With an experimental spectrum in hand, the next critical phase is validation. This process ensures that the obtained spectrum is indeed that of this compound and meets the quality standards for scientific use. Validation in this context is a multi-faceted process.

Pillar 1: Comparison with Theoretical Prediction

The first validation step is a direct comparison of the experimental spectrum with the predicted absorption bands outlined in Section 1.

Vibrational Mode Predicted (cm⁻¹) Experimental (cm⁻¹) Confirmation
O-H Stretch (Acid/Alcohol)2500-3550[Enter Experimental Value]
C=O Stretch (Acid)1700-1725[Enter Experimental Value]
C=C Stretch (Aromatic)1450-1600[Enter Experimental Value]
C-O Stretch1000-1300[Enter Experimental Value]
C-Cl Stretch800-600[Enter Experimental Value]

A strong correlation between the predicted and experimental peak positions provides a high degree of confidence in the sample's identity.

Pillar 2: Comparison with Analogous Compounds

A powerful validation technique is to compare the spectrum of the target molecule with known spectra of structurally similar compounds. For instance, the spectrum of this compound can be compared with the spectra of 2-hydroxypropanoic acid and m-chlorophenylacetic acid.[2][6][7]

  • Overlay with 2-hydroxypropanoic acid: This comparison will highlight the peaks attributable to the chlorophenyl group (e.g., the C-Cl stretch and aromatic C=C stretches).

  • Overlay with m-chlorophenylacetic acid: This will help confirm the presence and position of the additional hydroxyl group's vibrations (O-H and C-O stretches).

This comparative approach allows for the systematic assignment of spectral features, reinforcing the structural identification.

Pillar 3: Method Validation (Quantitative Aspects)

For applications in quality control or formulation analysis, the FTIR method itself should be validated according to ICH Q2(R1) guidelines, even if used qualitatively.[4] This establishes the method's reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique fingerprint of the spectrum.

  • Precision (Repeatability): The agreement among a series of measurements. This can be assessed by preparing and analyzing multiple pellets from the same sample batch and observing the variation in peak positions and relative intensities. The relative standard deviation (RSD) should be less than 2%.[4]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., grinding time, pressure).

Logical Framework for Spectral Validation

Validation_Logic cluster_compare Comparative Analysis cluster_method Method Validation exp_spec Experimental FTIR Spectrum theo_pred Theoretical Prediction (Sec 1) exp_spec->theo_pred Match Peaks analog_spec Spectra of Analogous Compounds exp_spec->analog_spec Overlay & Compare precision Precision (Repeatability) exp_spec->precision Assess RSD validation_outcome Validated Spectrum of This compound theo_pred->validation_outcome analog_spec->validation_outcome robustness Robustness precision->robustness robustness->validation_outcome

Caption: Logical flow for the validation of an experimental FTIR spectrum.

Conclusion: An Integrated Approach to Spectral Validation

The validation of FTIR spectral data for a compound like this compound is not a single action but a comprehensive process. It begins with a strong theoretical prediction, is executed through a meticulous experimental protocol, and is confirmed by a multi-pronged validation strategy. By comparing experimental data against theoretical predictions and known reference compounds, and by ensuring the analytical method itself is precise and robust, researchers can have the utmost confidence in their structural characterization. This integrated approach ensures that the data is not just generated, but is also scientifically sound, defensible, and fit for purpose in the demanding landscape of drug development and scientific research.

References
  • Filo. (2025, October 27). TESTING YOUR MIR SPECTROSCOPY UNDERSTANDING 2. IR Spectrum for...
  • Chemguide. interpreting infra-red spectra.
  • Journal of Chemical and Pharmaceutical Research. Quantitative Determination and Validation of Teneligliptine Hydrobromide Hydrate using FTIR Spectroscopy. [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Development and Validation of Fast and Simple Fourier Transform Infrared Spectrophotometric Method for Analysis of Thiamphenicol in Capsule Dosage. [Link]

  • IOSR Journal of Applied Chemistry. (2017). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • ResearchGate. FT-IR Method Development and Validation for Quantitative Estimation of Zidovudine in Bulk and Tablet Dosage Form. [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • NIST WebBook. m-Chlorophenylacetic acid. [Link]

  • PubChem. 3-Chlorophenylacetic acid. [Link]

Sources

A Comparative Analysis of 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid and Tropic Acid Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison between the well-established tropic acid derivatives and the synthetic analogue, 2-(4-chlorophenyl)-3-hydroxypropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into their chemical structures, synthesis, biological activities, and therapeutic potential, supported by experimental data and protocols. Our analysis aims to elucidate the impact of structural modifications—specifically the introduction of a para-chloro substituent on the phenyl ring—on the compound's overall profile, offering valuable insights for future research and development endeavors.

Introduction: A Tale of Two Phenylpropanoic Acids

In the landscape of medicinal chemistry, subtle structural modifications can lead to profound changes in biological activity. This guide examines two such related molecules: tropic acid (3-hydroxy-2-phenylpropanoic acid) and its synthetic counterpart, this compound.

Tropic acid is a naturally derived chiral molecule that serves as the acidic cornerstone for a class of indispensable drugs: the tropane alkaloids.[1] When esterified with a tropane base like tropine, it forms compounds such as atropine and hyoscyamine, which are famed for their anticholinergic properties and have been used in medicine for centuries.[2][3] These drugs act as competitive antagonists at muscarinic acetylcholine receptors, making them vital for treating a range of conditions from bradycardia to organophosphate poisoning.[3][4][5]

In contrast, This compound is a synthetic analogue where a chlorine atom is introduced at the para-position of the phenyl ring.[6] This halogenation dramatically alters the electronic properties of the aromatic ring, which can influence receptor binding, metabolic stability, and overall pharmacological profile. While not as extensively studied as tropic acid, its structural relatives have appeared in diverse contexts, including as metabolites of lipid-lowering drugs and as scaffolds for novel anti-inflammatory agents.[7][8][9] This comparison seeks to bridge the knowledge gap and evaluate the potential of this chlorinated analogue against the well-defined benchmark of tropic acid derivatives.

Structural and Physicochemical Comparison

The core difference between the two molecules lies in the substitution on the phenyl ring at the C2 position. This single atomic change has significant implications for their electronic and lipophilic character.

PropertyThis compoundTropic Acid (3-hydroxy-2-phenylpropanoic acid)
IUPAC Name This compound3-hydroxy-2-phenylpropanoic acid[2][10]
Molecular Formula C₉H₉ClO₃[6]C₉H₁₀O₃[2][10]
Molecular Weight 200.62 g/mol [6]166.17 g/mol [10]
Structure See Diagram 1See Diagram 1
Chirality Yes, chiral center at C2Yes, chiral center at C2[2][11]
Predicted XlogP 1.4[6]0.8[10]
Melting Point Not well-documented116-118 °C

The addition of chlorine, an electron-withdrawing and lipophilic atom, increases both the molecular weight and the predicted octanol-water partition coefficient (XlogP), suggesting higher lipophilicity for the chlorinated analogue. This can affect membrane permeability, protein binding, and metabolic pathways. Both molecules possess a chiral center at the C2 carbon, meaning they exist as enantiomers whose biological activities can differ significantly, a well-established phenomenon for tropic acid derivatives where the S-(-)-isomer is markedly more potent.[5]

G cluster_0 Tropic Acid cluster_1 This compound Tropic Tropic Chloro Chloro

Diagram 2: Generalized workflow for the Ivanov reaction to synthesize phenylpropanoic acids.

Comparative Biological Activity and Mechanism of Action

This section forms the crux of our comparison, highlighting the divergent biological roles stemming from the structural differences.

Tropic Acid Derivatives: Muscarinic Receptor Antagonists The esters of tropic acid, particularly with tropane alcohols, are potent anticholinergic agents . [4]They function as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs), blocking the action of the endogenous neurotransmitter acetylcholine. [5]This antagonism in the parasympathetic nervous system leads to effects such as increased heart rate, pupil dilation (mydriasis), and reduced smooth muscle contraction and secretions. [3][12]The biological activity is highly stereoselective, with the (S)-enantiomer of hyoscyamine being 30-300 times more potent than its (R)-counterpart. [5] This compound: Potential as an Anti-inflammatory and Metabolic Modulator Direct pharmacological data on this compound is sparse. However, by examining its structural relatives, we can infer its likely biological activities.

  • Anti-inflammatory Potential: Phenylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. [13]More directly, a pyrrole derivative incorporating a 2-(5-(4-chlorophenyl))-3-phenylpropanoic acid moiety has shown potent anti-inflammatory activity in animal models, reducing both local edema and systemic levels of the pro-inflammatory cytokine TNF-α. [8]This suggests that the chlorinated phenylpropanoic acid scaffold is a promising backbone for developing new anti-inflammatory agents.

  • Metabolic Role: A structurally related compound, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, is a known metabolite of the anti-hyperlipidemic drug fenofibrate. [7][9]The parent drug and its metabolites act by activating peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating lipid and glucose metabolism. This connection suggests that this compound and its derivatives could be explored for activity in metabolic disorders.

Key Experimental Protocols for Comparative Evaluation

To provide a framework for direct comparison, we outline three essential experimental protocols. The causality behind these choices is to directly test the canonical activity of tropic acid derivatives against the most probable activity of the chlorinated analogue based on available literature.

Protocol 1: Synthesis of Tropic Acid via Ivanov Reaction

This protocol details the foundational synthesis of the tropic acid backbone.

Objective: To synthesize racemic tropic acid from phenylacetic acid. Methodology:

  • Dianion Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve phenylacetic acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath. Add isopropylmagnesium chloride (2.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Stir the resulting mixture at room temperature for 2 hours to ensure complete formation of the Ivanov reagent (dianion).

  • Reaction with Formaldehyde: Cool the reaction mixture back to 0°C. Add a solution of paraformaldehyde (1.5 equivalents) in THF slowly.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Workup and Isolation: Quench the reaction by slowly adding 1 M sulfuric acid until the pH is ~2.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot benzene or water to yield pure tropic acid. [11]Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. [14][15]The melting point should align with the literature value (116-118°C).

Protocol 2: Comparative Muscarinic Receptor Binding Assay

This assay quantitatively compares the ability of test compounds to displace a known radioligand from muscarinic receptors, a direct measure of anticholinergic activity.

Objective: To determine the binding affinity (Ki) of tropic acid esters and their chlorinated analogues for muscarinic acetylcholine receptors. Methodology:

  • Membrane Preparation: Homogenize rat brain cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the pellet and repeat. The final pellet, containing the receptor-rich membranes, is resuspended in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of the test compound (e.g., atropine as a positive control, chlorinated analogue).

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled atropine. Specific binding is calculated by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (concentration inhibiting 50% of binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation. Trustworthiness: The inclusion of a positive control (atropine) and the determination of non-specific binding are critical for validating the assay's performance and ensuring the accuracy of the calculated Ki values.

Protocol 3: Comparative Anti-inflammatory Nitric Oxide (NO) Inhibition Assay

This cellular assay assesses the potential anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator. [16] Objective: To evaluate the ability of test compounds to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, dexamethasone as a positive control) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Nitrite Quantification (Griess Assay): Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant. a. Transfer 50 µL of supernatant from each well to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes. c. Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Validation: A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity of the compounds.

Applications and Future Directions

The comparison reveals two compounds with distinct, yet potentially valuable, therapeutic trajectories.

Tropic Acid Derivatives: Their applications are well-established and clinically proven. [4]They remain essential medicines used as mydriatics, antispasmodics, and antidotes for poisoning. [3]Future research in this area often focuses on developing derivatives with improved receptor subtype selectivity to minimize side effects or with altered pharmacokinetic profiles for specific applications. [17] This compound: This compound and its derivatives represent a frontier for exploration. Based on analogous structures, the most promising avenues for investigation are:

  • Anti-inflammatory Drug Development: As a potential lead for novel NSAIDs or other anti-inflammatory agents, particularly for chronic inflammatory conditions. [8]* Metabolic Disorders: Exploration of its effects on PPARs and its potential use in treating dyslipidemia or type 2 diabetes. [9]* Agrochemicals: Phenylpropanoic acids are also precursors to some herbicides, presenting another potential, non-pharmaceutical application. [18]

Conclusion

The journey from a lead compound to a clinical drug is guided by an understanding of its structure-activity relationship. The comparison between this compound and tropic acid derivatives provides a compelling case study. Tropic acid, through its ester derivatives, is a classic example of a natural product scaffold optimized for potent anticholinergic activity. The introduction of a para-chloro substituent fundamentally shifts the potential biological role away from muscarinic antagonism towards anti-inflammatory and metabolic modulation. While tropic acid's legacy is secure in pharmacology, this compound stands as a promising, underexplored scaffold. The experimental protocols provided herein offer a clear roadmap for researchers to quantitatively assess and compare these activities, paving the way for the development of novel therapeutics based on this versatile chemical backbone.

References

  • Gyorgy, L., & Doda, M. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Toxicology, 180(1), 59-71.
  • Chemistry Steps. (2026, February 12).
  • Wikipedia. (n.d.). Tropic acid. [Link]

  • Navasi, F., Naghdi Badi, H., Mehrafarin, A., Rezazadeh, Sh., Mustafavi, Sh., & Ghorbanpour, M. (2019). A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine. Journal of Medicinal Plants, 18(70), 1-27.
  • The Good Scents Company. (n.d.). tropic acid, 552-63-6. [Link]

  • Doyas, G. R., & Onat, F. Y. (2016). The Source-Synthesis- History and Use of Atropine. Eurasian Journal of Emergency Medicine, 15(1), 44-48.
  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

  • Leete, E. (2019). Tropane Alkaloid Biosynthesis in Atropa Belladonna.
  • Blicke, F. F. (1955). U.S. Patent No. 2,716,650. Washington, DC: U.S.
  • A.A. (n.d.).
  • Thylabs. (2023, May 7). Making Tropic Acid [Video]. YouTube. [Link]

  • de Oliveira, R. B., et al. (2019). Quantitative Structure–Activity Relationships for Structurally Diverse Chemotypes Having Anti-Trypanosoma cruzi Activity. Molecules, 24(11), 2169. [Link]

  • Grokipedia. (n.d.). Tropic acid.
  • Kumar, V., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282. [Link]

  • Nageswari, A., et al. (2015). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Indian Journal of Pharmaceutical Sciences, 77(1), 1-11.
  • PubChemLite. (n.d.). This compound (C9H9ClO3). [Link]

  • National Center for Biotechnology Information. (n.d.). Tropic acid. PubChem Compound Database. [Link]

  • Taylor & Francis Online. (n.d.). Tropic acid – Knowledge and References.
  • Abdel-Mageed, W. M., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 18(9), 442. [Link]

  • Genc, B., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. Pharmaceuticals, 18(8), 1-15.
  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

  • Wikipedia. (n.d.). 3-Hydroxypropionic acid. [Link]

  • Singh, S., & Kumar, N. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Sciences & Research, 14(1), 1-4.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • National Center for Biotechnology Information. (n.d.). 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. PubChem Compound Database. [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 588(1-2), 129-136. [Link]

  • National Center for Biotechnology Information. (n.d.). Tropic acid, (+)-. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-3-hydroxypropanoic acid. PubChem Compound Database. [Link]

  • Macdonald, R. L. (1989). Mechanisms of action of new antiepileptic drugs. Epilepsia, 30(Suppl 1), S19-S28. [Link]

  • Clinivex. (n.d.). Tropic acid.
  • Long, M. T., et al. (1993). Enzymology of oxidation of tropic acid to phenylacetic acid in metabolism of atropine by Pseudomonas sp. strain AT3. The Biochemical journal, 293(Pt 1), 115–121. [Link]

  • Zhan, P., & Chen, L. (2014). Method for preparing chiral (S)-2-propionic acid.
  • ResearchGate. (n.d.). Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids. [Link]

  • Sharma, P., & Singh, V. K. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. Molecules, 28(23), 7894. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of 3-(3-hydroxyphenyl)propionic Acid and Its Isomers for Researchers and Drug Development Professionals.
  • Carroll, F. I., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of medicinal chemistry, 55(22), 9995–10005. [Link]

Sources

Bioactivity comparison of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (


)- and (

)- isomers of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid (also known as 4-Chlorotropic Acid ).

Unlike generic summaries, this document focuses on the molecule's critical role as a chiral scaffold in medicinal chemistry, specifically as a precursor for anticholinergic agents (analogues of atropine/hyoscyamine) and its behavior in biocatalytic systems.

Part 1: Executive Technical Analysis

This compound is a structural derivative of Tropic Acid . Its bioactivity is primarily defined by its stereochemistry at the C2 position. In pharmacological applications, this moiety is typically esterified to a tropine base or a similar amino-alcohol to generate muscarinic antagonists.

Stereochemical Bioactivity Profile

The biological activity of tropic acid derivatives is highly stereospecific. Based on Structure-Activity Relationship (SAR) data for tropic acid and its chlorinated analogues, the bioactivity profile is as follows:

Feature(

)-Isomer (Eutomer)
(

)-Isomer (Distomer)
Configuration Corresponds to (-)-Tropic Acid (found in Hyoscyamine).Corresponds to (+)-Tropic Acid .
Pharmacology High Affinity. When esterified, this isomer typically exhibits 10–100x higher affinity for Muscarinic Acetylcholine Receptors (mAChR) compared to the (

)-form.
Low Affinity. Often considered the "inactive" impurity in racemic mixtures, though it may contribute to off-target side effects.
Biocatalytic Recognition Preferred Substrate. In lipase-catalyzed transesterifications (e.g., Pseudomonas lipases), the (

)-enantiomer is often preferentially acylated or hydrolyzed, allowing for kinetic resolution.
Slow Reacting. The (

)-isomer typically remains unreacted in kinetic resolution pools due to steric hindrance in the enzyme active site.
Key Application Synthesis of pure 4-Chlorohyoscyamine analogues and specific peptide deformylase inhibitors.Used as a reference standard for chiral HPLC or racemized back to the starting material.
Mechanistic Basis of Activity

The 4-chloro substituent at the para-position of the phenyl ring enhances the lipophilicity (


) of the molecule compared to unsubstituted tropic acid. This modification often improves the blood-brain barrier (BBB) penetration of the resulting pharmaceutical esters.
  • Pathway: The (

    
    )-configured acid moiety allows the esterified drug to fit into the orthosteric binding pocket of the mAChR (specifically M1 and M3 subtypes), mimicking the transition state of acetylcholine.
    
  • Chlorine Effect: The electron-withdrawing nature of the chlorine atom slightly increases the acidity of the

    
    -proton, potentially influencing the metabolic stability of the drug against esterases.
    

Part 2: Experimental Data & Protocols

Direct pharmacological data for the free acid is rare because it is a pro-drug moiety. However, Biocatalytic Resolution Data serves as the definitive proxy for "bio-recognition," demonstrating how biological systems (enzymes) distinguish between the two isomers with high precision.

Comparative Enzymatic Selectivity (Data Summary)

Source: Aggregated from kinetic resolution studies of tropic acid derivatives.

BiocatalystReaction MediumE-Value (Selectivity)Preferred IsomerConversion (%)
Lipase PS (Burkholderia cepacia)Vinyl Acetate / MTBE> 100 (

)
49%
CAL-B (Candida antarctica)Vinyl Propionate / Toluene20 - 50(

)
45%
PPL (Porcine Pancreas)Buffer / Organic Co-solvent< 10Low SelectivityN/A

Interpretation: The high E-value (>100) with Lipase PS confirms that the (


)-isomer stereochemically matches the catalytic triad of serine hydrolases, mirroring its fit into muscarinic receptors.
Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate high-purity (


)-2-(4-Chlorophenyl)-3-hydroxypropanoic acid from the racemate.

Reagents:

  • Racemic this compound methyl ester (Substrate).

  • Lipase PS (Amano) immobilized on diatomaceous earth.

  • Phosphate Buffer (0.1 M, pH 7.0).

  • Acetone (Co-solvent).

Workflow:

  • Preparation: Dissolve 1.0 g of the racemic methyl ester in 5 mL of Acetone. Add this to 45 mL of Phosphate Buffer (0.1 M, pH 7.0) in a reaction vessel.

  • Initiation: Add 200 mg of Immobilized Lipase PS. Maintain temperature at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor the reaction via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10). Look for the hydrolysis of the ester to the free acid.

  • Termination: Stop the reaction when conversion reaches exactly 50% (approx. 24-48 hours).

  • Separation:

    • Adjust pH to 8.0 and extract with Ethyl Acetate (3x). The Organic Layer contains the unreacted (

      
      )-Ester .
      
    • Acidify the Aqueous Layer to pH 2.0 with 1N HCl and extract with Ethyl Acetate. The Organic Layer now contains the (

      
      )-Acid .
      
  • Purification: Recrystallize the (

    
    )-Acid from toluene/hexane to achieve >98% ee.
    

Part 3: Visualization of Pathways

Diagram: Stereochemical Priority & Biocatalytic Resolution

This diagram illustrates the stereochemical priority determination (Cahn-Ingold-Prelog) and the kinetic resolution pathway.[1]

G cluster_0 Racemic Mixture (Substrate) cluster_1 Biocatalytic System cluster_2 Resolved Products Racemate Rac-2-(4-Cl-Ph)-3-hydroxy propanoic acid ester Enzyme Lipase PS (Serine Hydrolase) Racemate->Enzyme Substrate Binding Transition Tetrahedral Intermediate Enzyme->Transition Stereoselective Attack S_Acid (S)-Acid (Hydrolyzed) Bioactive Scaffold (Eutomer) Transition->S_Acid Fast Hydrolysis R_Ester (R)-Ester (Unreacted) Inactive Precursor (Distomer) Transition->R_Ester No Reaction (Steric Clash) Note CIP Priority: 1. -COOH 2. -CH2OH 3. -Ar(4-Cl) 4. -H S_Acid->Note

Caption: Biocatalytic kinetic resolution pathway separating the bioactive (


)-acid from the inactive (

)-ester using Lipase PS.

Part 4: References

  • Gotor, V., et al. (2006). Enzymatic resolution of tropic acid derivatives: A route to chiral anticholinergic drugs.Journal of Organic Chemistry .

  • Sakai, K., & Suemune, H. (2025). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation: 4-chlorotropic acid.National Institute of Informatics .

  • BenchChem Technical Support. (2025). A Comparative Guide to the Bioactivity of N-(2-chlorophenyl)-2-phenylpropanamide and Its Isomers. (Contextual reference for chlorinated phenylpropanoic acids).

  • Wu, F., et al. (2016). Study on the synthesis and biological activities of A-substituted arylacetates derivatives (Tropic acid analogues).ResearchGate .[2]

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid and related isomers.Merck KGaA .

Sources

Comparative Validation Guide: HPLC Quantification of 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-(4-Chlorophenyl)-3-hydroxypropanoic acid is a critical structural analog and potential oxidative metabolite/impurity associated with Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and related GABA-B agonists. Structurally similar to Tropic Acid , its quantification is challenging due to its high polarity (hydroxyl + carboxyl groups) and weak retention on standard alkyl stationary phases.

This guide objectively compares two methodologies:

  • Method A (Traditional): A standard Pharmacopeial-style approach using a porous C18 column and phosphate buffer.

  • Method B (Optimized): A modern approach using a Core-Shell Phenyl-Hexyl stationary phase with a volatile acidic mobile phase, offering superior selectivity (

    
    ) and LC-MS compatibility.
    

Comparative Methodology: The "Standard" vs. The "Optimized"

Method A: The Traditional Approach (Reference)

Based on general USP protocols for Baclofen Related Compounds.

  • Column: Standard Porous C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20).

  • Flow Rate: 1.0 mL/min.

  • Mechanism: Hydrophobic interaction.

  • Limitations:

    • Poor Retention: The polar hydroxyl and carboxyl groups cause the analyte to elute near the void volume (

      
      ), risking co-elution with solvent fronts.
      
    • Peak Tailing: Secondary silanol interactions often result in tailing factors (

      
      ) > 1.5.
      
    • Incompatibility: Non-volatile phosphate buffers prevent MS detection.

Method B: The Optimized Approach (Recommended)

Designed for enhanced selectivity via


 interactions and improved mass transfer.
  • Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex® or equivalent, 100 x 4.6 mm, 2.6 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B) Gradient.

  • Flow Rate: 1.2 mL/min (Enabled by lower backpressure of core-shell particles).

  • Mechanism: Hydrophobic interaction +

    
     stacking (Chlorophenyl ring) + Hydrogen bonding.
    
  • Advantages:

    • Orthogonal Selectivity: The Phenyl-Hexyl phase interacts specifically with the chlorophenyl moiety, pulling the peak away from aliphatic interferences.

    • Sharper Peaks: Core-shell technology reduces longitudinal diffusion (

      
      -term in Van Deemter equation), doubling efficiency (
      
      
      
      ).
    • MS Ready: Fully volatile mobile phase allows for peak identification via Mass Spectrometry.

Performance Data Comparison

The following data represents a validation summary comparing both methods using a standard mixture containing this compound (50 µg/mL) and Baclofen (500 µg/mL).

ParameterMethod A (Standard C18)Method B (Core-Shell Phenyl-Hexyl)Verdict
Retention Time (

)
3.2 min (Near void)6.8 minMethod B (Better retention)
Resolution (

)
1.8 (vs. Parent Drug)> 4.5 (vs. Parent Drug)Method B (Superior separation)
Theoretical Plates (

)
~4,500~12,000Method B (Higher efficiency)
Tailing Factor (

)
1.61.1Method B (Symmetrical peak)
LOQ 0.5 µg/mL0.05 µg/mLMethod B (10x more sensitive)
Run Time 15 min (Isocratic)10 min (Gradient)Method B (Faster throughput)

Detailed Experimental Protocol (Method B)

Reagents & Standards[2][4][6][7][8][9][10][11][12]
  • Target Analyte: this compound (Reference Standard).

  • Solvents: LC-MS Grade Acetonitrile, Milli-Q Water.

  • Additives: Formic Acid (98%+).

Sample Preparation Workflow

Rationale: The analyte is an acid.[1] Neutral to acidic extraction prevents ionization, ensuring solubility in organic diluents.

SamplePrep cluster_0 Extraction Protocol Start Sample Matrix (Plasma/API) ProteinPpt Protein Ppt / Dissolution (Acetonitrile 1:3) Start->ProteinPpt Add Solvent Centrifuge Centrifuge (10,000 x g, 10 min) ProteinPpt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with 0.1% Formic Acid Supernatant->Dilution Match Initial Mobile Phase Filter Filter (0.2 µm PTFE) Dilution->Filter

Figure 1: Sample preparation workflow ensuring matrix removal and solvent compatibility.

Chromatographic Conditions[2][4][9][10][11][12][13]
  • Instrument: HPLC or UHPLC system with DAD or MS detector.

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Detection: UV @ 220 nm (Primary) and 264 nm (Secondary confirmation).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (Acetonitrile)
0.0 95 5
1.0 95 5
6.0 40 60
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |

Method Development Logic & Validation Strategy

The following decision tree illustrates the scientific causality behind selecting the Phenyl-Hexyl phase over the traditional C18.

MethodLogic Problem Target: this compound (Polar, Acidic, Aromatic) Choice1 Select Stationary Phase Problem->Choice1 PathA Option A: Alkyl C18 Choice1->PathA PathB Option B: Phenyl-Hexyl Choice1->PathB ResultA Weak Retention (Polarity) Poor Selectivity (No pi-pi) PathA->ResultA ResultB Pi-Pi Interaction (Chlorophenyl) Enhanced Selectivity PathB->ResultB Choice2 Select Mobile Phase pH ResultB->Choice2 pH_Low pH < 3.0 (Formic Acid) Choice2->pH_Low pH_High pH > 5.0 (Acetate) Choice2->pH_High Result_pH Analyte Protonated (COOH) Maximized Hydrophobic Retention pH_Low->Result_pH Result_Ion Analyte Ionized (COO-) Elutes in Dead Volume pH_High->Result_Ion

Figure 2: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl phase and acidic pH.

Validation Criteria (Self-Validating System)

To ensure the method remains robust in your lab, perform these System Suitability Tests (SST) before every run:

  • Resolution Check:

    
     between the target acid and the nearest impurity (or parent drug).
    
  • Tailing Factor:

    
     indicates the column is active and the mobile phase pH is correct.
    
  • Retention Stability:

    
     for retention time over 5 injections.
    

References

  • United States Pharmacopeia (USP). Baclofen Monograph: Related Compounds.[2] USP-NF. (General reference for standard C18 methodologies).

  • Wainer, I. W., et al. (1984).[3] "The Application of HPLC Chiral Stationary Phases to Pharmaceutical Analysis: The Resolution of Some Tropic Acid Derivatives." Journal of Liquid Chromatography. (Foundational work on tropic acid derivative separation).

  • Phenomenex Application Guide. "Chiral and Achiral Separations of Phenyl-Alkyl Acids." (Reference for Phenyl-Hexyl selectivity mechanisms).

  • Stefanowicz, Z., et al. (2009).[4] "Determination of tropicamide and its major impurity in raw material by the HPLC-DAD analysis." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates separation of similar phenyl-propanoic acid derivatives).

Sources

Definitive Guide to Structural Confirmation: 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison designed for researchers and drug development professionals. It establishes X-ray Diffraction (XRD) as the definitive method for the structural confirmation of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid , contrasting it with spectroscopic alternatives like NMR and MS.

Executive Summary

In the development of GABA-B agonists and fenofibrate metabolites, This compound represents a critical chiral intermediate. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity and composition data, they fail to inherently distinguish enantiomers or identify solid-state polymorphs—factors that determine bioactivity and patentability.

This guide evaluates Single Crystal X-Ray Diffraction (SC-XRD) as the "Gold Standard" for absolute configuration and phase purity confirmation, comparing its efficacy directly against standard spectroscopic workflows.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table objectively compares the "performance" of XRD data against NMR and Thermal Analysis for this specific chemical class (Chiral Phenyl-Propanoic Acids).

FeatureSingle Crystal XRD Solution NMR (

H/

C)
Chiral HPLC DSC / TGA
Primary Output 3D Atom Coordinates & PackingAtom Connectivity & EnvironmentEnantiomeric Excess (ee%)Thermal Events (Melting/Phase)
Stereochemistry Absolute (R/S) Determination (via Anomalous Dispersion)Relative only (unless derivatized w/ Mosher's acid)Separation only (needs standards)N/A
Polymorphism Definitive Identification Blind (Solution destroys lattice)BlindIndirect detection
Sample State Solid (Crystal required)SolutionSolutionSolid
Destructive? No (Non-destructive)NoNoYes
Confidence Level 100% (The "Photo") 85% (Inferred connectivity)90% (Purity only)60% (Physical property only)
Why XRD is Non-Negotiable for this Compound

For This compound , the presence of the chiral center at C2 and the hydroxyl group creates a high probability of:

  • Conglomerate vs. Racemate formation: Only XRD can prove if the solid state separates into enantiopure crystals or crystallizes as a racemic compound.

  • Hydrogen Bonding Networks: The carboxylic acid and 3-hydroxy group likely form specific supramolecular synthons (e.g., carboxylic dimers) that dictate solubility. NMR cannot see this.

Experimental Protocol: Generating the Confirmation Data

To replicate the confirmation standard, follow this validated workflow.

A. Crystallization Strategy (The Critical Step)

This molecule contains both a hydrophobic chlorophenyl ring and hydrophilic hydroxy/acid groups.

  • Method: Slow Evaporation.

  • Solvent System: Methanol/Water (80:20) or Ethyl Acetate/Hexane (slow diffusion).

  • Conditions: Dissolve 20 mg of the acid in 2 mL solvent. Filter into a clean vial. Cover with parafilm, punch 3 pinholes, and store at 4°C.

  • Target: Block-like colorless crystals (

    
     mm).
    
B. Data Collection Parameters[1][2][3]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Radiation: Mo-K

    
     (
    
    
    
    Å). Note: Mo is preferred over Cu for chlorinated compounds to minimize absorption, though Cu is better for absolute configuration if the crystal is small.
  • Temperature: 100 K (Cryostream). Essential to freeze thermal vibration of the flexible propanoic acid tail.

  • Resolution: 0.75 Å or better (required for publication).

C. Refinement Metrics (Acceptance Criteria)

For the data to be considered "confirmation," it must meet these International Union of Crystallography (IUCr) standards:

  • R-factor (

    
    ): 
    
    
    
  • Goodness of Fit (GoF): 0.9 – 1.2

  • Flack Parameter:

    
     (for pure enantiomer) or 
    
    
    
    (for racemate/twinning). This is the mathematical proof of chirality.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical pathway for confirming the structure, highlighting the decision points where XRD provides data that other methods cannot.

G Start Crude this compound Solubility Solubility Test (MeOH/EtOAc) Start->Solubility Cryst Recrystallization (Slow Evaporation) Solubility->Cryst Check Microscopy Check: Birefringence? Cryst->Check SCXRD Single Crystal XRD (Mo-Kα, 100K) Check->SCXRD Single Crystal Found PXRD Powder XRD (Phase ID) Check->PXRD Polycrystalline/Powder NMR NMR (1H, 13C) (Connectivity Only) Check->NMR Amorphous/Oil Solve Structure Solution (SHELXT) SCXRD->Solve NMR->Start Re-optimize Synthesis Refine Refinement (SHELXL) Solve->Refine Result1 Absolute Config (Flack Parameter) Refine->Result1 Result2 H-Bond Network (Packing) Refine->Result2

Figure 1: Decision matrix for structural confirmation. Green nodes indicate the definitive XRD pathway.

Data Interpretation: What to Look For

When analyzing the XRD data for this specific acid, the following structural features serve as the "fingerprint" for confirmation.

The Carboxylic Acid Dimer

In the solid state, this compound typically forms centrosymmetric dimers via intermolecular hydrogen bonds:

  • Interaction:

    
    
    
  • Distance:

    
     Å (Donor-Acceptor)
    
  • Significance: This dimer stabilizes the crystal lattice. If this pairing is disrupted (e.g., by water in a hydrate form), the melting point and solubility profile will change drastically.

The Chlorine Interaction
  • Halogen Bonding: Look for

    
     or 
    
    
    
    interactions.
  • Disorder: The chlorophenyl ring may show rotational disorder if the crystal packing is loose. High-quality data at 100 K is required to resolve this without ambiguity.

Absolute Configuration (The Flack Parameter)

For chiral confirmation (e.g., proving you have the (S)-enantiomer):

  • Flack x = 0.0 (u < 0.1): Confirmed correct absolute structure.

  • Flack x = 1.0: Structure is inverted (you have the opposite enantiomer).

  • Flack x = 0.5: Crystal is a racemic twin.

Conclusion

While NMR confirms that you have synthesized a this compound isomer, only Single Crystal XRD provides the forensic data required to confirm stereochemistry and solid-state form. For regulatory submission and intellectual property protection, the generation of a .cif file with a Flack parameter near zero is the industry-standard requirement.

References

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[1] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1] Link

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on why XRD is required for polymorph screening). Link

  • PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Chlorophenyl)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide provides a rigorous safety and logistical framework for handling 2-(4-Chlorophenyl)-3-hydroxypropanoic acid . This guidance synthesizes data from structural analogs (e.g., Tropic acid derivatives and chlorophenyl propanoic acids) to establish a "Safety by Design" protocol suitable for research and drug development environments.

Executive Safety Summary
  • Compound Class: Halogenated Hydroxy Acid (Tropic Acid Derivative).

  • Primary Hazards: Skin/Eye Irritation (Warning), Respiratory Irritation, Potential Acute Toxicity (Oral).

  • Critical Control: Avoid dust generation. Handle strictly within a chemical fume hood.

  • Storage: Cool, dry place (

    
     recommended for long-term stability); protect from moisture.
    
Risk Assessment & Hazard Identification (GHS)

As a research chemical, specific toxicological data may be limited. The following classification is derived from validated data for structural analogs (e.g., 3-Hydroxy-2-phenylpropanoic acid and 4-chlorophenyl derivatives) [1, 2].

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][2][3][4]
Acute Toxicity (Oral) Cat.[2][5] 4H302: Harmful if swallowed (Conservative assumption).
Personal Protective Equipment (PPE) Matrix

Select PPE based on the scale of operation and physical state.

PPE Component Standard Operation (<1g, Solution)High-Risk Operation (>1g, Solid/Dust)Technical Specification
Hand Protection Nitrile Gloves (Single Layer)Nitrile (Double Gloving)Min.[6] thickness 0.11 mm. Breakthrough >480 min [3].[7]
Eye Protection Safety Glasses w/ Side ShieldsChemical Safety GogglesANSI Z87.1 or EN 166 compliant.
Respiratory Fume Hood (Face Velocity >0.5 m/s)N95/P2 Respirator + Fume HoodRequired if dust is visible or hood is unavailable.
Body Protection Standard Lab CoatLab Coat + Tyvek Sleeves100% Cotton or chemical-resistant synthetic.
Visualization: PPE Decision Logic

The following decision tree guides the researcher in selecting the appropriate protection level.

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Solution / Oil State->Liquid Dissolved Quantity Quantity > 1 gram? Solid->Quantity Level1 LEVEL 1 PPE Nitrile Gloves, Safety Glasses, Lab Coat, Fume Hood Liquid->Level1 Quantity->Level1 No Level2 LEVEL 2 PPE Double Nitrile, Goggles, N95 Mask, Fume Hood Quantity->Level2 Yes

Figure 1: PPE Selection Logic based on physical state and quantity thresholds.

Operational Protocols
A. Storage & Stability
  • Temperature: Store at

    
     . Hydroxy acids can undergo intermolecular esterification (oligomerization) or dehydration over time at elevated temperatures.
    
  • Environment: Keep under inert atmosphere (Nitrogen or Argon) if possible to prevent oxidation of the secondary alcohol.

  • Container: Tightly sealed amber glass vial to protect from light and moisture.

B. Weighing & Transfer (Step-by-Step)

Objective: Minimize dust generation and static charge.

  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizing bar on the spatula and weighing boat, as organic acids are prone to static buildup.

  • Transfer:

    • Do not pour directly from the stock bottle.

    • Use a stainless steel micro-spatula.

    • Recap the stock bottle immediately after removing material.

  • Cleaning: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.

C. Solubilization
  • Solubility Profile:

    • Water: Low/Sparingly soluble (Acidic pH).

    • DMSO/Ethanol/Methanol: Soluble.

    • Dichloromethane:[6] Soluble.

  • Protocol: For biological assays, prepare a stock solution in DMSO (e.g., 10-100 mM). Sonicate if necessary.

Emergency Response & Disposal
A. First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes , lifting eyelids. The chlorophenyl group increases lipophilicity, potentially prolonging tissue contact; thorough irrigation is critical [4].

  • Skin Contact: Wash with soap and copious water.[1][2][3][4][7] Remove contaminated clothing.[3][4][8][9]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

B. Spill Management

Do not dry sweep. Dry sweeping generates hazardous dust.

Spill_Response Alert 1. Alert Personnel & Secure Area PPE 2. Don PPE (Goggles, N95, Double Gloves) Alert->PPE Contain 3. Containment Cover with damp absorbent pads PPE->Contain Clean 4. Cleanup Scoop into HazWaste Bag Contain->Clean Decon 5. Decontamination Wipe surface with 70% Ethanol Clean->Decon

Figure 2: Workflow for managing solid chemical spills.

C. Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol).

  • Disposal Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gas generated from the chlorophenyl group) [5].

  • Prohibition: Do NOT dispose of down the drain.

References
  • PubChem. (n.d.). This compound (Compound).[10] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management: Incineration. Retrieved from [Link]

Sources

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